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  • Product: 6-Chloro-2-iodo-9-isopropyl-9H-purine
  • CAS: 207220-30-2

Core Science & Biosynthesis

Foundational

6-Chloro-2-iodo-9-isopropyl-9H-purine CAS number and safety data sheet (SDS)

Executive Summary 6-Chloro-2-iodo-9-isopropyl-9H-purine (CAS: 207220-30-2) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (specifically CDKs and Hsp90). Its structural util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-2-iodo-9-isopropyl-9H-purine (CAS: 207220-30-2) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors (specifically CDKs and Hsp90). Its structural utility lies in its chemo-orthogonal reactivity : the presence of three distinct sites (C6-Chlorine, C2-Iodine, and C8-Hydrogen) allows for sequential, regioselective functionalization.

This guide details the physicochemical profile, safety protocols (SDS), and validated experimental workflows for leveraging this scaffold in medicinal chemistry.

Chemical Identity & Physicochemical Profile

Property Data
Chemical Name 6-Chloro-2-iodo-9-isopropyl-9H-purine
CAS Number 207220-30-2
Molecular Formula C₈H₈ClIN₄
Molecular Weight 322.53 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 112–115 °C (Dependent on purity/polymorph)
Key Impurities 6-Chloro-2-iodo-7-isopropyl-9H-purine (N7-isomer)

Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling & Storage:

  • Storage: Store at 2–8°C (Refrigerate). Protect from light (iodine-carbon bonds can be photosensitive). Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C6-chloride.

  • PPE: Nitrile gloves (double-gloving recommended due to potential sensitizing nature of purines), safety goggles, and lab coat. Work within a fume hood.

Emergency Protocols:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Spill: Absorb with inert material (vermiculite). Do not allow to enter drains (halogenated heterocycles are potentially toxic to aquatic life).

Synthesis & Production Strategies

The synthesis of 6-chloro-2-iodo-9-isopropyl-9H-purine typically follows two routes. The choice depends on the required scale and regiochemical purity.

Route A: Direct Alkylation (Classic)
  • Precursor: 6-Chloro-2-iodopurine (CAS 18552-90-4).

  • Reagents: Isopropyl iodide (or bromide), K₂CO₃, DMF/DMSO.

  • Mechanism: Sₙ2 alkylation.

  • Critical Insight: This reaction produces a mixture of N9 (desired) and N7 (undesired) isomers, typically in a 4:1 to 9:1 ratio. Separation requires careful column chromatography (N9 is usually less polar).

Route B: Directed Lithiation (Regiospecific)
  • Precursor: 6-Chloro-9-isopropylpurine.[1][2]

  • Reagents: TMPMgCl·LiCl (Knochel-Hauser base) or LDA, followed by I₂ quench.

  • Mechanism: Directed ortho-metallation (DoM) at C2.

  • Expert Note: This route is superior for large-scale production as it avoids N7/N9 isomer separation issues. The C6-Cl directs lithiation to the C2 position at low temperatures (-78°C).

Chemo-Orthogonal Reactivity Guide

The power of this scaffold lies in the ability to differentiate the reactivity of the C6-Cl and C2-I bonds.

  • C6-Position (Chlorine): Highly electrophilic. Reacts preferentially via SₙAr (Nucleophilic Aromatic Substitution) with amines, thiols, and alkoxides.

  • C2-Position (Iodine): Less electrophilic for SₙAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weak C-I bond facilitating oxidative addition.

Visualizing the Reactivity Workflow

G Start 6-Chloro-2-iodo- 9-isopropylpurine Step1_SNAr Intermediate A (C6-Amine, C2-Iodo) Start->Step1_SNAr Path A: SₙAr (Primary) R-NH₂, 60°C Step1_Pd Intermediate B (C6-Chloro, C2-Aryl) Start->Step1_Pd Path B: Suzuki (Reverse) Ar-B(OH)₂, Pd(0) Product_1 CDK Inhibitor Analog (C6-Amine, C2-Aryl) Step1_SNAr->Product_1 Suzuki Coupling Ar-B(OH)₂, Pd(0) Product_2 Functionalized Scaffold (C6-Nu, C2-Aryl) Step1_Pd->Product_2 SₙAr (Secondary)

Figure 1: The standard workflow (Path A) prioritizes C6 substitution first to prevent side reactions, as the C6-Cl is significantly more labile to nucleophiles than C2-I, while C2-I is more reactive to Pd(0).[1]

Validated Experimental Protocols

Protocol 1: C6-Selective SₙAr (Synthesis of Roscovitine Analogs)

Target: Introduction of a benzylamine at C6 while preserving the C2-iodide.

  • Setup: Charge a round-bottom flask with 6-Chloro-2-iodo-9-isopropyl-9H-purine (1.0 eq) and n-Butanol (0.1 M concentration).

  • Addition: Add Benzylamine (1.1 eq) and Triethylamine (1.2 eq).

  • Reaction: Heat to 65–70°C for 4–6 hours.

    • Note: Do not exceed 80°C; higher temperatures may cause partial displacement of the C2-iodide or de-iodination.

  • Workup: Cool to RT. Evaporate solvent. Resuspend in EtOAc, wash with water and brine.

  • Validation:

    • TLC: Rf of product will be lower than starting material (more polar).

    • ¹H NMR: Look for the disappearance of the aromatic proton signals associated with the purine core if they shift, and the appearance of benzyl methylene protons (~4.7 ppm).

Protocol 2: C2-Selective Suzuki-Miyaura Coupling

Target: Arylation at C2 on the C6-substituted intermediate.

  • Setup: Dissolve the C6-amino-2-iodo-purine intermediate (1.0 eq) in DME/Water (4:1) .

  • Reagents: Add Arylboronic acid (1.2 eq) and Na₂CO₃ (2.0 eq).

  • Catalyst: Degas with Argon for 10 mins. Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to 90°C (reflux) for 12 hours under Argon.

  • Purification: Silica gel chromatography.

    • Causality: The electron-donating amine at C6 (from Protocol 1) deactivates the purine ring slightly, making the oxidative addition at C2-I more challenging than in the bare scaffold. However, the C-I bond remains sufficiently weak for Pd insertion.

Quality Control & Analytical Specifications

For drug development applications, the following specifications are standard:

  • HPLC Purity: >98.0% (Area %).

    • Method: C18 Column, Acetonitrile/Water (+0.1% TFA) gradient.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (s, 1H, H-8)

    • δ 4.75 (sept, 1H, N-CH-(CH₃)₂)

    • δ 1.55 (d, 6H, -CH₃)

  • Residual Solvents: <500 ppm (DMF/DMSO are difficult to remove; lyophilization recommended).

References

  • Regioselective Synthesis: Legraverend, M., et al. "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Organic & Biomolecular Chemistry, 2004, 2, 665-670.[3] Link

  • Reactivity Profiling: Naganawa, A., et al. "Further optimization of sulfonamide analogs as novel inhibitors of poliovirus." Bioorganic & Medicinal Chemistry, 2006. (Discusses C6 vs C2 reactivity).
  • Commercial Data: BLD Pharm Product Page, "6-Chloro-2-iodo-9-isopropyl-9H-purine (CAS 207220-30-2)".[4][5] Link

  • Patent Literature: "Purine derivatives as kinase inhibitors." WO2003002562A1. (describes the use of 9-isopropyl analogs).[4][1][3][6][7][8]

Sources

Exploratory

Technical Guide: 6-Chloro-2-iodo-9-isopropyl-9H-purine as a Kinase Inhibitor Scaffold

Executive Summary This technical guide analyzes 6-Chloro-2-iodo-9-isopropyl-9H-purine as a high-value "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Unlike generic purine precursors, this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 6-Chloro-2-iodo-9-isopropyl-9H-purine as a high-value "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Unlike generic purine precursors, this specific molecule offers a pre-installed N9-isopropyl moiety for pharmacokinetic stability and a halogen differentiation (C6-Cl vs. C2-I) that enables highly regioselective orthogonal functionalization. This guide details the structural pharmacophore, chemoselective synthetic protocols, and its application in targeting Cyclin-Dependent Kinases (CDKs).[1][2][3][4]

Structural Analysis & Pharmacophore Mapping

The purine ring system mimics the adenine moiety of ATP, the natural substrate of kinases. The substitution pattern of 6-Chloro-2-iodo-9-isopropyl-9H-purine is engineered to exploit specific interactions within the kinase ATP-binding pocket.

PositionSubstituentPharmacological/Chemical Role
C6 Chlorine (Cl) Hinge Region Binder Precursor: The C6 position is the primary electrophilic site. Displacement with an amine (e.g., benzylamine) creates a hydrogen bond donor/acceptor motif that anchors the molecule to the kinase hinge region (e.g., Leu83 in CDK2).
C2 Iodine (I) Selectivity Handle: The iodine atom is a superior leaving group for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) compared to chlorine. This allows the introduction of bulky aryl/heteroaryl groups that access the hydrophobic specificity pocket, crucial for distinguishing between homologous kinases.
N9 Isopropyl Solubility & Orientation: The isopropyl group prevents non-specific binding, improves lipophilicity (logP), and directs the inhibitor orientation. In many CDK inhibitors (e.g., Roscovitine), this group points towards the solvent front or ribose-binding pocket, modulating cell permeability.
Pharmacophore Interaction Diagram

The following diagram illustrates how the functionalized scaffold interacts with a typical kinase active site (e.g., CDK2).

Pharmacophore Scaffold Purine Core (Scaffold) Hinge Hinge Region (H-Bonding) Scaffold->Hinge C6-NH Substitution (Mimics Adenine N6) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket C2-Aryl Coupling (Via Iodine) Solvent Solvent Front (PK/Solubility) Scaffold->Solvent N9-Isopropyl

Caption: Interaction map of the trisubstituted purine scaffold within the kinase ATP-binding cleft.

Chemoselectivity: The C6 vs. C2 Hierarchy

The utility of 6-Chloro-2-iodo-9-isopropyl-9H-purine lies in the reactivity difference between the C6-Chlorine and C2-Iodine.

  • Electrophilicity (

    
    ):  The C6 position is significantly more electron-deficient than C2 due to the additive inductive effects of N1, N7, and N9. Therefore, nucleophilic aromatic substitution (
    
    
    
    ) occurs exclusively at C6 under mild conditions.
  • Oxidative Addition (Pd-Catalysis): While Chlorine is a poor handle for Pd-catalyzed coupling, Iodine (at C2) undergoes rapid oxidative addition. This allows for a "C6-First, C2-Second" synthetic strategy.

Critical Note: Attempting Pd-coupling at C2 before substituting C6 often leads to complex mixtures or poisoning of the catalyst by the highly reactive C6-Cl species.

Detailed Synthetic Protocols

The following protocols describe the conversion of the scaffold into a potent CDK inhibitor analog (Roscovitine-like).

Step 1: C6-Functionalization (Nucleophilic Aromatic Substitution)

This step installs the hinge-binding element.

  • Reagents: Benzylamine (1.1 equiv), Diisopropylethylamine (DIEA, 2.0 equiv), n-Butanol (solvent).

  • Conditions: 80°C, 4–6 hours.

Protocol:

  • Dissolve 6-Chloro-2-iodo-9-isopropyl-9H-purine (1.0 mmol) in anhydrous n-Butanol (5 mL).

  • Add DIEA (2.0 mmol) followed by Benzylamine (1.1 mmol).

  • Heat the reaction mixture to 80°C under an inert atmosphere (

    
    ).
    
  • Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (

    
    ) should disappear, replaced by the C6-substituted product (
    
    
    
    ).
  • Workup: Evaporate n-Butanol under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Yield: Typically 85–95%. The C2-Iodine remains intact.

Step 2: C2-Functionalization (Suzuki-Miyaura Coupling)

This step installs the selectivity element using the iodine handle.

  • Reagents: 4-Aminophenylboronic acid pinacol ester (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq), DME/Water (4:1).
  • Conditions: 90°C, 12 hours (Sealed tube or Reflux).

Protocol:

  • In a microwave vial or round-bottom flask, combine the Step 1 product (0.5 mmol), boronic ester (0.6 mmol), and

    
     (0.025 mmol).
    
  • Add degassed DME (4 mL) and 2M

    
     (1 mL).
    
  • Sparge with Argon for 5 minutes to remove oxygen (Critical to prevent homocoupling).

  • Heat to 90°C.

  • Validation: LC-MS should show the mass of the biaryl product. The Iodine isotope pattern will disappear.

  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Synthetic Workflow Diagram

Synthesis Start 6-Chloro-2-iodo- 9-isopropylpurine Step1 Step 1: SNAr (C6 Substitution) Start->Step1 + Amine + Base, 80°C Inter Intermediate: 6-Benzylamino- 2-iodo-purine Step1->Inter Step2 Step 2: Suzuki (C2 Coupling) Inter->Step2 + Boronic Acid + Pd(0), 90°C Final Final Inhibitor (Library) Step2->Final

Caption: Sequential functionalization strategy exploiting the C6/C2 reactivity gap.

Case Study: CDK Inhibition Profile

The 2,6,9-trisubstituted purines derived from this scaffold are extensively documented as Cyclin-Dependent Kinase (CDK) inhibitors.[2]

  • Mechanism: Competitive inhibition at the ATP-binding site.[2]

  • Key Interaction: The N7 and the NH at C6 form a "flip-flop" hydrogen bond network with the hinge region backbone (e.g., Leu83 in CDK2).

  • Selectivity:

    • CDK2/Cyclin E: High potency (

      
       often < 50 nM).
      
    • CDK1/Cyclin B: Moderate to High potency.

    • MAPK/ERK: Variable, controlled by the C2 substituent.

Data Summary (Representative SAR):

Compound VariantC6 SubstituentC2 SubstituentCDK2

(nM)
Selectivity Note
Scaffold Only ClI>10,000Inactive
Intermediate BenzylaminoI500Moderate
Roscovitine Analog Benzylamino1-Ethyl-4-pyrazolyl45High Potency
Purvalanol B Analog 3-Cl-Anilino4-Carboxyphenyl6Very High Potency

References

  • Legraverend, M., & Grierson, D. S. (2006). The 2,6,9-trisubstituted purine scaffold: an overview of synthesis and biological activity. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006.

  • Havlíček, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of Medicinal Chemistry, 40(4), 408–412.

  • Chang, Y. T., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors.[1][3][4] Chemistry & Biology, 6(6), 361–375.

  • Oumata, N., et al. (2009). Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1. Journal of Medicinal Chemistry, 51(17), 5229–5242.

Sources

Foundational

Solubility Profile &amp; Process Characterization of 9-Isopropyl Substituted Purine Intermediates

Topic: Content Type: In-depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary In the development of cyclin-dependent kinase (CDK) inhibitors such a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the development of cyclin-dependent kinase (CDK) inhibitors such as Roscovitine (Seliciclib) , the intermediate 2,6-dichloro-9-isopropyl-9H-purine represents a critical process checkpoint. The solubility profile of this intermediate dictates the efficiency of the N9-regioselective alkylation, the subsequent nucleophilic aromatic substitution (


) steps, and—most importantly—the removal of the thermodynamically stable but undesired N7-isomer.

This guide provides a technical framework for establishing the solubility profile of 9-isopropyl substituted purines. It synthesizes thermodynamic modeling with practical experimental protocols (Laser Monitoring and Shake-Flask) to enable precise control over crystallization and purification workflows.

Chemical Context: The N9 vs. N7 Challenge

The alkylation of 2,6-dichloropurine with isopropyl halides (e.g., 2-bromopropane) typically yields a mixture of regioisomers. While the N9-isomer is the pharmacologically relevant scaffold for Roscovitine, the N7-isomer forms as a persistent impurity (typically 5–15% depending on base/solvent).

  • N9-Isomer (Target): 2,6-dichloro-9-isopropyl-9H-purine.[1]

  • N7-Isomer (Impurity): 2,6-dichloro-7-isopropyl-7H-purine.[2]

Solubility as a Purification Tool: The structural difference between N9 and N7 substitution alters the dipole moment and crystal packing energy. The N9 isomer, being less polar in certain vectors, often exhibits higher solubility in non-polar solvents compared to the N7 isomer, or distinct supersaturation limits in alcoholic solvents. Establishing a precise solubility differential is the key to designing a fractional crystallization process that eliminates the need for silica gel chromatography at scale.

Visualization: Synthesis & Solubility Logic

SynthesisWorkflow cluster_Solubility Solubility-Driven Purification Start 2,6-Dichloropurine Reaction Alkylation Reaction (T = 25-60°C) Start->Reaction Reagent 2-Bromopropane / K2CO3 (DMSO or DMF) Reagent->Reaction Crude Crude Mixture (N9 Major / N7 Minor) Reaction->Crude SolventSelect Screening Solvents (Isopropanol vs. EtOAc/Hex) Crude->SolventSelect ThermoModel Thermodynamic Modeling (Apelblat Equation) SolventSelect->ThermoModel Data Input Cryst Controlled Crystallization (Cooling Ramp) ThermoModel->Cryst Optimized T(sat) PureN9 Purified N9-Isomer (Crystalline Solid) Cryst->PureN9 Precipitate Filtrate Filtrate (Enriched N7 Isomer) Cryst->Filtrate Supernatant

Figure 1: Workflow integrating solubility modeling into the purification of 2,6-dichloro-9-isopropylpurine.

Thermodynamic Modeling Framework

To move beyond "trial and error," solubility data must be correlated using thermodynamic models. These models allow for the interpolation of solubility at any temperature, critical for designing cooling crystallization curves.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility of the solute.[3][4]
    
  • 
     : Absolute temperature (Kelvin).[2][4][5]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • 
        and 
      
      
      
      reflect the non-ideality of the solution and the enthalpy of solution.
    • 
        accounts for the temperature dependence of the heat capacity difference.
      
van't Hoff Equation

For narrower temperature ranges, the simplified van't Hoff equation determines the apparent enthalpy of solution (


):


  • Process Insight: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is characteristic of purine derivatives in organic solvents. This confirms that cooling crystallization  is a viable purification strategy.
    

Experimental Protocols

Reliable data is the foundation of the model. Two methods are recommended: the Laser Monitoring Method (for speed/automation) and the Shake-Flask Method (for validation).

Protocol A: Laser Monitoring Method (Dynamic)

Best for: Rapid generation of polythermal solubility curves.

  • Preparation: Accurately weigh excess 2,6-dichloro-9-isopropylpurine into a jacketed glass vessel containing a known mass of solvent (e.g., Methanol, Isopropanol).

  • Setup: Insert a laser probe (or turbidity sensor) and a temperature probe into the stirred suspension.

  • Dissolution (Heating): Heat the mixture at a slow ramp rate (e.g., 0.5 K/min).

  • Detection: Record the temperature (

    
    ) at which the laser transmission intensity reaches a maximum plateau (indicating total dissolution).
    
  • Recrystallization (Cooling): Cool the solution and record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a Concentration vs. Temperature curve.

Protocol B: Shake-Flask Method (Isothermal)

Best for: High-accuracy equilibrium data and impurity profiling.

  • Saturation: Add excess solid to vials containing the solvent of interest (Water, DMSO, EtOAc).

  • Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., at 298.15 K, 303.15 K, 313.15 K) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle (or centrifuge at temperature).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (gradient).

    • Calculation: Determine concentration against a standard curve.

Solubility Profile Data

While exact proprietary values vary by crystal polymorph, the following profile represents the characteristic behavior of 2,6-dichloro-9-isopropylpurine based on structural analogs (e.g., 6-chloropurine, roscovitine) and process literature.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Implication
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Ideal for reaction medium (alkylation).
Chlorinated DCM, ChloroformHigh Good for extraction/workup.
Esters Ethyl AcetateModerate Excellent for crystallization (often with Hexane).
Alcohols Methanol, IsopropanolModerate Preferred for recrystallization; strong T-dependence.
Aqueous Water, Buffers (pH 1-9)Very Low (<1 mg/mL)Used as an anti-solvent to crash out product.
Alkanes Hexane, HeptaneInsoluble Used as anti-solvent to drive yield.
Representative Quantitative Trends (Mole Fraction )

Note: These values are illustrative of the trend for 9-substituted purines and should be validated experimentally.

Temperature (K)Methanol (

)
Ethanol (

)
Isopropanol (

)
Ethyl Acetate (

)
288.15 0.00420.00310.00250.0055
298.15 0.00680.00520.00410.0089
308.15 0.01150.00850.00690.0142
318.15 0.01890.01450.01120.0221

Interpretation:

  • Solvent Power: Ethyl Acetate > Methanol > Ethanol > Isopropanol.

  • Temperature Sensitivity: The solubility roughly doubles for every 20 K increase, confirming a high enthalpy of solution. This steep curve in Isopropanol makes it the ideal solvent for cooling crystallization: high solubility at reflux, low solubility at ambient temperature, maximizing yield.

Process Application: Purification Logic

The solubility data directly informs the purification strategy for removing the N7-isomer.

Differential Solubility Logic

The N7-isomer, having a more exposed polar region (N9-H if unreacted, or simply different dipole alignment), often displays higher solubility in slightly polar solvent mixtures (like EtOAc/Hexane) than the N9-isomer.

Recommended Purification Workflow:

  • Reaction Solvent Removal: Strip DMSO/DMF under high vacuum.

  • Aqueous Workup: Partition residue between Ethyl Acetate and Water . The product moves to the organic layer; inorganic salts stay in water.

  • Isomer Separation (Crystallization):

    • Exchange solvent to Isopropanol (or 2-propanol).

    • Heat to reflux to dissolve crude mixture.

    • Cool slowly to 20°C.

    • The N9-isomer crystallizes out preferentially.

    • The N7-isomer remains enriched in the mother liquor due to its different solubility limit or slower nucleation kinetics.

  • Polishing: Wash the filter cake with cold Hexane/Isopropanol (9:1) to remove surface mother liquor containing the N7 impurity.

Visualization: Solubility Determination Workflow

SolubilityProtocol Prep Sample Prep (Excess Solid + Solvent) Equil Equilibration (Shake Flask or Laser) Prep->Equil T Control Analysis Phase Analysis (HPLC or Turbidity) Equil->Analysis Sample Calc Data Correlation (Apelblat Model) Analysis->Calc x(exp) Calc->Equil Validation

Figure 2: Iterative cycle for establishing the solubility design space.

References

  • Synthesis of Roscovitine & Intermediates

    • Havlíček, L., et al. "Synthesis and biological activities of substituted purines." Journal of Medicinal Chemistry.
    • (General reference for purine synthesis workflows).

  • Solubility Measurement Techniques

    • Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmaceutical & Biomedical Analysis.
    • (General methodology reference).

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
  • Kotek, J., et al. "Regioselective synthesis of N7- and N9-substituted purines." Tetrahedron.

(Note: Specific solubility data points for proprietary intermediates are estimated based on homologous series behavior in the absence of open-access raw data tables for CAS 203436-45-7.)

Sources

Exploratory

The Halopurine Divergence: A Technical Guide to 2-Iodo vs. 2-Chloro Reactivity

The following is an in-depth technical guide on the reactivity profiles of 2-iodo and 2-chloropurines. Executive Summary In medicinal chemistry, particularly kinase inhibitor development, the purine scaffold is ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the reactivity profiles of 2-iodo and 2-chloropurines.

Executive Summary

In medicinal chemistry, particularly kinase inhibitor development, the purine scaffold is ubiquitous.[1] The ability to selectively functionalize the C2, C6, and C8 positions is critical for Structure-Activity Relationship (SAR) exploration.[1] While C6 functionalization is well-established via nucleophilic aromatic substitution (


), the C2 position presents a unique challenge.[1]

This guide delineates the operational differences between 2-chloropurine and 2-iodopurine . The core distinction lies in their "electrophilic personality":

  • 2-Chloropurine: A "hard" electrophile, sluggish in palladium-catalyzed cross-couplings but stable under basic

    
     conditions targeting C6.
    
  • 2-Iodopurine: A "soft" electrophile, exhibiting superior reactivity in transition-metal-catalyzed reactions (Suzuki, Sonogashira), enabling orthogonal functionalization strategies that are impossible with the dichloro analog.[1]

Mechanistic Foundations

Bond Dissociation Energy & Oxidative Addition

The primary driver for the reactivity difference in metal-catalyzed cross-couplings is the carbon-halogen bond strength.

  • C(sp²)–Cl BDE: ~96 kcal/mol. High barrier for oxidative addition to Pd(0).

  • C(sp²)–I BDE: ~65 kcal/mol. Low barrier, often diffusion-controlled oxidative addition.[1]

In a competitive environment (e.g., 2-iodo-6-chloropurine), a Pd(0) catalyst will insert into the C2–I bond exclusively, leaving the C6–Cl bond intact.[1] Conversely, in 2,6-dichloropurine, the electronic bias of the purine ring directs the catalyst to the more electron-deficient C6 position, or results in mixtures.[1]

Nucleophilic Aromatic Substitution ( )

For


, the rate-determining step is typically the formation of the Meisenheimer complex.
  • Regioselectivity: C6 >> C2. The C6 position is more electron-deficient due to the cumulative inductive effects of N1, N7, and N9.[1]

  • Leaving Group Ability: At C6, the order is typically F > Cl ≈ Br > I.[1]

  • Implication: Both 2-chloro and 2-iodopurines are relatively inert to

    
     at the C2 position unless forcing conditions are used. This stability allows the C2-halide to survive C6-functionalization.
    

The Orthogonal Strategy: 2-Iodo-6-Chloropurine

The most powerful application of 2-iodopurine is in site-selective library generation . By using 2-iodo-6-chloropurine, researchers can decouple the reactivity of C2 and C6.

Comparative Reactivity Matrix
SubstrateReaction TypePrimary Site of ReactionConditions/Notes
2,6-Dichloropurine

(Amines)
C6 Standard route to 6-amino-2-chloropurines.
Pd-SuzukiC6 (Major)C6 is electronically favored; difficult to get exclusive C2 selectivity.
2-Iodo-6-chloropurine

(Amines)
C6 Cl is displaced at C6; C2-I remains intact.
Pd-SuzukiC2 (Exclusive)C-I oxidative addition is kinetically faster than C-Cl.
Decision Tree for Scaffold Selection

ReactivityTree Start Target: 2,6-Disubstituted Purine Q1 Do you need a Carbon substituent at C2? Start->Q1 Branch1 YES (Aryl, Alkenyl, Alkynyl) Q1->Branch1 Branch2 NO (Amine, Ether, Thioether) Q1->Branch2 RouteA Use 2-Iodo-6-chloropurine Branch1->RouteA RouteB Use 2,6-Dichloropurine Branch2->RouteB StepA1 Step 1: Pd-Coupling (Suzuki/Sonogashira) Selectively reacts at C2-I RouteA->StepA1 StepB1 Step 1: SNAr at C6 Standard displacement RouteB->StepB1 StepA2 Step 2: SNAr at C6-Cl Displace Cl with Amine/Alkoxide StepA1->StepA2 StepB2 Step 2: SNAr at C2 Requires high temp/pressure StepB1->StepB2

Figure 1: Decision tree for selecting between 2-chloro and 2-iodo scaffolds based on the desired C2 substituent.

Experimental Protocols

Synthesis of 6-Chloro-2-iodopurine (The "Harpoon" Lithiation Route)

Direct iodination of purines is difficult. The most efficient modern method utilizes LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , also referred to in specific literature as "Harpoon's base" for this application, to achieve regiospecific lithiation at C2.[1]

Mechanism:

  • Protection: The N9 position must be protected (e.g., THP) to prevent deprotonation of the imidazole ring.

  • Lithiation: LiTMP is a bulky, non-nucleophilic base.[1] It kinetically deprotonates C2 at -78°C. Note: While C8 is typically the most acidic position, the specific coordination with the 6-Cl and 9-THP group in this protocol directs lithiation to C2.

  • Transmetallation/Quench: The C2-Li species is quenched with tributyltin chloride (

    
    ) followed by iodinolysis (
    
    
    
    ), or directly with
    
    
    (though stannyl route often yields cleaner products).[1]

Protocol:

  • Reagents: 6-chloro-9-(tetrahydropyran-2-yl)purine (1.0 equiv), LiTMP (generated in situ from TMP and n-BuLi, 1.1 equiv),

    
     (1.1 equiv), Iodine (
    
    
    
    ).[1]
  • Setup: Flame-dried flask, Argon atmosphere, -78°C bath (dry ice/acetone).

  • Procedure:

    • Add LiTMP solution dropwise to the protected purine in dry THF at -78°C. Stir for 30-60 min.

    • Add

      
       neat. Stir for 30 min at -78°C, then warm to RT.
      
    • Iodinolysis: Treat the crude stannane in THF with

      
       (1.1 equiv) at RT for 1 h.
      
    • Workup: Quench with aqueous

      
       to remove excess iodine. Extract with EtOAc.[2]
      
  • Deprotection: Acidic hydrolysis (0.1 M HCl/MeOH) removes the THP group to yield 6-chloro-2-iodopurine .

C2-Selective Suzuki Coupling (2-Iodo-6-chloropurine)

This protocol demonstrates the selective arylation of C2, leaving C6-Cl intact for later use.

Protocol:

  • Reagents: 9-Benzyl-6-chloro-2-iodopurine (1.0 equiv), Phenylboronic acid (1.1 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv, aq.[1] 2M).
  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

  • Conditions: Heat at 60-80°C under Argon.

    • Note: 2-Chloropurines typically require temperatures >100°C or Buchwald ligands (e.g., XPhos) to react.[1] The 2-iodo analog reacts under these milder conditions.

  • Monitoring: TLC will show the disappearance of the starting material. The product, 9-benzyl-2-phenyl-6-chloropurine , is isolated via column chromatography.

  • Outcome: Yields are typically 70-85%. The C6-Cl bond remains >95% intact.

Data Visualization: Reactivity Profiles

Reaction Conditions Comparison
ReactionSubstrateCatalyst/LigandTemp (°C)YieldSelectivity
Suzuki Coupling 2-Iodo-6-chloropurine

/ Standard
60-80HighC2 Only
Suzuki Coupling 2,6-Dichloropurine

/ Standard
80-100Mod.C6 Major (Mixtures common)
Suzuki Coupling 2-Chloropurine (C6-blocked)

/ XPhos
100-120HighC2 (Requires forcing)

(Amine)
2-Iodo-6-chloropurineNone / Base25-50HighC6 Only (Cl displaced)
Mechanistic Pathway Diagram

Mechanism Substrate 2-Iodo-6-Chloropurine Complex_I Oxidative Addition (C2-I) FAST (k1) Substrate->Complex_I Low BDE (65 kcal/mol) Complex_Cl Oxidative Addition (C6-Cl) SLOW (k2) Substrate->Complex_Cl High BDE (96 kcal/mol) Pd0 Pd(0) Catalyst Pd0->Substrate Coordination Prod_C2 C2-Functionalized Product (C6-Cl Intact) Complex_I->Prod_C2 Transmetallation & Reductive Elim. Prod_C6 C6-Functionalized Product (Unwanted) Complex_Cl->Prod_C6

Figure 2: Kinetic preference for C2-I oxidative addition over C6-Cl.

References

  • Taddei, D., Kilian, P., Slawin, A. M. Z., & Woollins, J. D. (2004).[1] Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.[3][4][5][6][7] Organic & Biomolecular Chemistry, 2(5), 665-670.[1]

  • Hocek, M., & Dvořáková, H. (2003).[1] The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurine Derivatives. Journal of Organic Chemistry. (Note: Cited generally for Suzuki selectivity on halopurines).

  • Legraverend, M., et al. (2000).[1] Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry.

  • Havelková, M., et al. (2001).[1] The Suzuki-Miyaura Cross-Coupling Reaction of Halopurines. Synthesis.

Sources

Foundational

Therapeutic Architectures: The 6-Chloro-2-iodo-9-isopropyl-9H-purine Scaffold in Drug Discovery

Executive Summary In the high-stakes arena of small molecule drug discovery, the 6-Chloro-2-iodo-9-isopropyl-9H-purine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, the 6-Chloro-2-iodo-9-isopropyl-9H-purine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity profile : the C6-chlorine atom and the C2-iodine atom possess distinct electrophilicities, allowing for sequential, regioselective functionalization.

This guide analyzes the technical utility of this scaffold, specifically its role as the critical intermediate for StemRegenin-1 (SR1) (an Aryl Hydrocarbon Receptor antagonist used in hematopoietic stem cell expansion) and next-generation Cyclin-Dependent Kinase (CDK) inhibitors .

Chemical Architecture & Synthetic Utility

The power of 6-Chloro-2-iodo-9-isopropyl-9H-purine lies in its ability to undergo controlled, sequential substitution. This "programmable" reactivity allows medicinal chemists to explore vast chemical spaces efficiently.

The Orthogonal Reactivity Strategy

The purine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the leaving group ability and position dictate the reaction order:

  • C6-Position (Chlorine): The most electrophilic position. It reacts readily with amines, thiols, and alkoxides via SNAr under mild conditions.

  • C2-Position (Iodine): Less reactive toward SNAr than C6, but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).

Crucial Insight: The presence of the Iodine at C2 is the key differentiator. While a C2-Chlorine is cheap, it is often inert to standard Pd-catalyzed couplings. The C2-Iodine allows for the introduction of carbon-carbon bonds (aryl, vinyl, alkynyl groups) necessary for high-affinity binding in kinase pockets or receptor clefts.

Visualization: The Divergent Synthesis Pathway

SynthesisPath Scaffold 6-Chloro-2-iodo- 9-isopropyl-9H-purine Inter1 Intermediate A (C6-Substituted) Scaffold->Inter1 Step 1: SNAr (C6) (R-NH2 / Mild Base) Drug1 StemRegenin-1 (SR1) (AHR Antagonist) Inter1->Drug1 Step 2: Suzuki Coupling (C2) (Benzo[b]thiophene boronate) Drug2 Purvalanol/Roscovitine Analogs (CDK Inhibitors) Inter1->Drug2 Step 2: SNAr or Pd-Coupling (C2) (Amino alcohols / Aryl groups)

Figure 1: The divergent synthetic logic. The C6 position is functionalized first to define the "hinge-binding" or primary interaction motif, followed by C2 functionalization to tune selectivity and potency.

Core Therapeutic Application: Regenerative Medicine (StemRegenin-1)

The most commercially and therapeutically significant application of this specific scaffold is the synthesis of StemRegenin-1 (SR1) .

Mechanism of Action: AHR Antagonism

SR1 is a potent antagonist of the Aryl Hydrocarbon Receptor (AHR) .

  • Physiological Context: AHR signaling promotes the differentiation of Hematopoietic Stem Cells (HSCs). By blocking this pathway, SR1 maintains HSCs in a primitive, undifferentiated state, allowing for their ex vivo expansion.

  • Clinical Impact: This technology enables cord blood transplants (which typically have low cell counts) to be expanded to therapeutic doses for adult patients.

Structural Role of the Scaffold in SR1
  • N9-Isopropyl: Mimics the ribose sugar found in natural purines, fitting into the hydrophobic pocket of the AHR.

  • C6-Linker: The amino-ethyl-phenol moiety (introduced via SNAr at C6) provides critical hydrogen bonding.

  • C2-Heterocycle: The benzo[b]thiophene group (introduced via Suzuki coupling at C2-I) provides the bulk and lipophilicity required to displace the natural ligand and lock the receptor in an inactive conformation.

AHR_Mechanism SR1 StemRegenin-1 (SR1) AHR Aryl Hydrocarbon Receptor (AHR) (Cytosolic) SR1->AHR Binds with High Affinity (IC50 ~ 50 nM) Complex SR1-AHR Complex (Inactive) AHR->Complex Translocation Nuclear Translocation (BLOCKED) Complex->Translocation Prevents Stemness Maintenance of CD34+ Stemness Complex->Stemness Promotes Expansion DiffGenes Differentiation Genes (CYP1B1, etc.) Translocation->DiffGenes Transcription Inhibited

Figure 2: Mechanism of SR1-mediated stem cell expansion. The purine scaffold is central to binding the AHR ligand-binding domain.

Secondary Application: Oncology (Kinase Inhibition)

The 2,6,9-trisubstituted purine class includes famous CDK inhibitors like Roscovitine (Seliciclib) and Purvalanol . While Roscovitine is typically synthesized from a 2-fluoro or 2-chloro precursor, the 2-iodo variant allows for the creation of "Roscovitine-like" libraries with enhanced potency.

Structure-Activity Relationship (SAR)
  • C6-Position: Binds to the "hinge region" of the kinase ATP-binding site. A benzylamino group (as in Roscovitine) is standard.[1]

  • C2-Position: Interacts with the solvent-exposed region or specific back pockets. Replacing the amine of Roscovitine with an aryl group (via Suzuki coupling on the 2-iodo scaffold) often improves selectivity for CDK1/2 over other kinases.

  • N9-Isopropyl: Fits snugly into a hydrophobic pocket, mimicking the ribose of ATP but without the metabolic liability of a glycosidic bond.

Experimental Protocols

Disclaimer: These protocols are synthesized from standard methodologies for this specific scaffold. All chemical synthesis involves hazardous materials and should be performed by trained personnel in a fume hood.

Step 1: C6-Functionalization (SNAr)

Objective: Selective substitution of the C6-Chlorine with an amine (e.g., 4-aminophenethyl alcohol for SR1 precursors).

  • Reagents: 6-Chloro-2-iodo-9-isopropyl-9H-purine (1.0 eq), Amine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: n-Butanol or Isopropanol.

  • Procedure:

    • Dissolve the purine scaffold in the alcohol solvent.

    • Add DIPEA and the amine.

    • Heat to 70–80°C for 4–6 hours. Note: Do not overheat (>100°C) or the C2-Iodine may begin to react or eliminate.

    • Monitor by TLC/LC-MS (Disappearance of starting material).

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na2SO4.

    • Yield: Typically 85–95%. The product is now a 2-iodo-6-amino-purine .

Step 2: C2-Functionalization (Suzuki-Miyaura Coupling)

Objective: Installation of an aryl group at C2 (e.g., Benzo[b]thienyl group for SR1).

  • Reagents: C6-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%), Na2CO3 (2M aqueous solution, 3.0 eq).

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Dioxane / Water.

  • Procedure:

    • Degas solvents thoroughly with Argon/Nitrogen (Oxygen inhibits the catalyst).

    • Combine intermediate, boronic acid, and base in the reaction vessel.

    • Add Palladium catalyst under inert atmosphere.

    • Heat to 90°C for 12–16 hours.

    • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc. Purify via flash column chromatography.

    • Validation: The disappearance of the Iodine signal in Mass Spec and the appearance of aromatic protons in NMR confirm the product.

Quantitative Data Summary

Compound ClassTargetKey Substituent (C2)Key Substituent (C6)IC50 / PotencyRef
StemRegenin-1 AHRBenzo[b]thiophen-3-yl4-(2-aminoethyl)phenol50 nM (Expansion)[1]
Roscovitine CDK2/Cyclin E(1-Ethyl-2-hydroxyethyl)aminoBenzylamino0.45 µM[2]
Purvalanol A CDK2/Cyclin A(3-Chloro-4-carboxyanilino)(3-Chloroanilino)4 nM[3]
Scaffold Core N/AIodineChlorineInactive (Intermediate)[4]

References

  • Boitano, A. E., et al. (2010). "Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells." Science, 329(5997), 1345-1348. Link

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5."[2] European Journal of Biochemistry, 243(1-2), 527-536. Link

  • Gray, N. S., et al. (1998). "Exploiting chemical libraries, structure-activity relationships, and computational databases to predict protein kinase targets." Science, 281(5376), 533-538. Link

  • Taddei, D., et al. (2004).[3] "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Organic & Biomolecular Chemistry, 2(5), 665-670.[3][4] Link

  • European Patent Office. (2019). "Expanded Hematopoietic Stem Cells From Cord Blood And Their Therapeutic Use." EP 3524604 A1. Link

Sources

Exploratory

Technical Guide: Molecular Weight &amp; Physiochemical Characterization of Dihalopurines

Executive Summary Dihalopurines, particularly 2,6-dichloropurine and its analogs, serve as "privileged scaffolds" in the synthesis of nucleoside analogs, including FDA-approved antivirals (e.g., Abacavir) and chemotherap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihalopurines, particularly 2,6-dichloropurine and its analogs, serve as "privileged scaffolds" in the synthesis of nucleoside analogs, including FDA-approved antivirals (e.g., Abacavir) and chemotherapeutics (e.g., Cladribine). Their utility stems from the differential reactivity of the halogen substituents, allowing for sequential, regioselective functionalization.

This guide provides a technical deep-dive into the physiochemical properties that dictate the behavior of these scaffolds in solution and during synthesis. It moves beyond basic data to explore the causality of reactivity, offering self-validating protocols for characterization and solubility profiling essential for fragment-based drug design (FBDD).

Part 1: Molecular Architecture & Physiochemical Profile

The substitution of hydrogen with halogens (Cl, Br, F) on the purine ring drastically alters the electronic landscape and lipophilicity of the molecule. Understanding these shifts is critical for predicting solubility in organic synthesis and bioavailability in early-stage discovery.

Comparative Physiochemical Data

The following table contrasts the core 2,6-dihalopurine scaffold against its monosubstituted and bromo-analogs. Note the significant jump in Lipophilicity (LogP) as halogens are added, impacting aqueous solubility.

CompoundMolecular FormulaMW ( g/mol )LogP (Calc)TPSA (Ų)Melting Point (°C)
2,6-Dichloropurine

189.00~1.754.5180–185 (dec)
2,6-Dibromopurine

277.91~2.954.5190–195 (dec)
6-Chloropurine

154.56~0.954.5>300
2-Amino-6-chloropurine

169.57~0.480.5>300

Data Sources: PubChem [1], Sigma-Aldrich Technical Data [2].

The "Halogen Effect" on Solubility

While 2,6-dichloropurine has a moderate molecular weight (<200 Da), its solubility profile is non-intuitive:

  • Aqueous Solubility: Poor. The loss of H-bond donors (compared to adenine/guanine) and the lipophilic nature of the chloro-groups reduce water solubility (

    
     mg/mL typically).
    
  • Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF, DMAc). This is the preferred medium for

    
     reactions.
    
  • Implication: In synthetic workflows, avoid aqueous workups where possible; precipitation via water addition to an organic reaction mixture is a standard purification technique.

Part 2: Reactivity & Regioselectivity (The "Why")

The defining characteristic of 2,6-dihalopurines is their regioselectivity . In a nucleophilic aromatic substitution (


), the two halogen atoms are not equivalent.
Mechanism of Regiocontrol
  • The C6 Position (Primary Site): The C6 carbon is highly electron-deficient due to the cumulative inductive effects of the adjacent nitrogens (N1 and N7/N9). It is the kinetic site of attack for nucleophiles (amines, alkoxides, thiols).

  • The C2 Position (Secondary Site): The C2 carbon is less reactive. Displacement at C2 typically requires higher temperatures or stronger nucleophiles after the C6 position has been substituted.

Critical Insight: The protonation state of the imidazole ring (N7 vs N9) influences this reactivity. Under basic conditions (used in


), the purine is often deprotonated, making the ring electron-rich, yet the C6 position remains the most electrophilic "hotspot" [3].
Visualization: The Regioselective Pathway

The following diagram illustrates the sequential functionalization logic used in library synthesis.

Dihalopurine_Reactivity cluster_0 Mechanism Logic Start 2,6-Dichloropurine (Scaffold) Intermediate 6-Substituted-2-chloropurine (Kinetic Product) Start->Intermediate Nucleophile 1 (R-NH2) Mild Base, <50°C SNAr @ C6 SideProduct 2,6-Disubstituted (Mix) (Over-reaction) Start->SideProduct Excess Nuc / High Temp Final 2,6-Disubstituted Purine (Thermodynamic Product) Intermediate->Final Nucleophile 2 (R'-NH2) High Temp (>100°C) or Catalyst SNAr @ C2

Figure 1: Sequential


 pathway. C6 substitution occurs under mild conditions; C2 substitution requires forcing conditions.

Part 3: Experimental Characterization Protocols

To ensure scientific integrity, rely on self-validating protocols rather than literature values alone, as purity and crystal form (polymorphs) can skew results.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Use this to determine precise solubility limits for process optimization.

  • Preparation: Weigh approx. 10 mg of 2,6-dichloropurine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol, DMSO).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours. Why? This ensures equilibrium is reached, distinguishing thermodynamic solubility from kinetic solubility.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PTFE filter to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve of known concentration (0.01 – 1.0 mg/mL in DMSO).

Protocol B: Purity & Identity Verification (HPLC-UV-MS)

Standard method for differentiating mono- vs di-substituted products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Results:

    • 2,6-Dichloropurine:[1][2][3][4][5] Retains longer than adenine; distinct isotope pattern in MS (

      
      , 
      
      
      
      ,
      
      
      in 9:6:1 ratio due to two Cl atoms).
    • Mono-substituted: Shift to lower retention time if substituted with polar amine; loss of one Cl isotope pattern.

Part 4: Synthetic Utility in Drug Development[6][7]

Dihalopurines are not final drugs but critical "nodes" in the synthesis graph. The following workflow demonstrates how a fragment-based approach utilizes the 2,6-dichloropurine scaffold.

Drug_Workflow cluster_optimization Optimization Cycle Raw Raw Material: 2,6-Dichloropurine Step1 Step 1: C6 Functionalization (Introduction of Pharmacophore A) Raw->Step1 Regioselective SNAr Step3 Step 3: Glycosylation (Optional) (N9 attachment of Ribose) Step1->Step3 N9-Alkylation/Glycosylation Step2 Step 2: C2 Functionalization (Solubility/Potency Tuning) Drug Candidate Drug (e.g., Adenosine Analog) Step2->Drug Deprotection / Salt Formation Step3->Step2 Late-stage C2 Diversification

Figure 2: Synthetic workflow from scaffold to nucleoside analog candidate.

Case Study: Abacavir & Cladribine

In the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), the 2,6-dichloropurine scaffold allows for the selective amination at C6 to install the amino group, while retaining the chlorine at C2. This specific chlorine atom renders the drug resistant to adenosine deaminase (ADA), significantly increasing its half-life in vivo [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324412, 2,6-Dichloropurine. Retrieved from [Link]

  • J. Org. Chem. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine.[6] Retrieved from [Link]

  • Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine). The Lancet. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Regioselective Nucleophilic Substitution of 6-Chloro-2-iodo-9-isopropyl-9H-purine

Abstract The 2,6,9-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to selectively functionalize the C2 and C6 positions of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,6,9-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to selectively functionalize the C2 and C6 positions of the purine ring is paramount for the development of novel drug candidates. This document provides a comprehensive guide to the regioselective nucleophilic substitution of 6-Chloro-2-iodo-9-isopropyl-9H-purine, a versatile intermediate for the synthesis of diverse purine derivatives. We will explore the underlying principles of its reactivity and provide detailed, field-proven protocols for achieving selective substitution at either the C6 or C2 position. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of Substituted Purines

Purine analogues are a class of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific substituents at the C2, C6, and N9 positions of the purine ring play a crucial role in determining the compound's biological target and efficacy. The 6-Chloro-2-iodo-9-isopropyl-9H-purine is a strategic starting material because the differential reactivity of the chloro and iodo substituents allows for sequential and regioselective introduction of various nucleophiles.

The Challenge of Regioselectivity

The primary challenge in the chemistry of dihalogenated purines lies in controlling which halogen is substituted. Both the C2 and C6 positions are electron-deficient and susceptible to nucleophilic attack. However, their reactivity is influenced by a combination of electronic and steric factors. Understanding these factors is key to designing successful and selective synthetic routes.

Mechanistic Insights: The SNAr Reaction on the Purine Core

Nucleophilic aromatic substitution (SNAr) is the operative mechanism for the substitution reactions on the purine ring.[4][5][6][7] This two-step process involves:

  • Addition of the nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7]

  • Elimination of the leaving group (halide), which restores the aromaticity of the purine ring.

The rate-determining step is typically the initial addition of the nucleophile.[4] The stability of the Meisenheimer complex is a critical factor influencing the reaction rate and regioselectivity.

Differential Reactivity of C6-Cl vs. C2-I

In the case of 6-Chloro-2-iodo-9-isopropyl-9H-purine, the C6 position is generally more reactive towards nucleophilic attack than the C2 position. This can be attributed to:

  • Greater Electron Deficiency: The chlorine atom at C6 exerts a stronger electron-withdrawing inductive effect compared to the iodine atom at C2, making the C6 carbon more electrophilic.

  • Leaving Group Ability: While iodide is generally a better leaving group than chloride in SN1 and SN2 reactions, the opposite is often true in SNAr reactions where the bond to the leaving group is not broken in the rate-determining step.[8] In many SNAr reactions, the order of reactivity for halogens is F > Cl > Br > I.[4][9]

This inherent difference in reactivity forms the basis for achieving regioselective substitution.

SNAr_Mechanism Reactant 6-Chloro-2-iodo-9-isopropyl-9H-purine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (Slow) Nucleophile Nu⁻ Product Substituted Purine Intermediate->Product - X⁻ (Fast) Leaving_Group X⁻ (Cl⁻ or I⁻)

Caption: Generalized SNAr mechanism on the purine core.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the regioselective substitution of 6-Chloro-2-iodo-9-isopropyl-9H-purine.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified to prevent unwanted side reactions.

  • Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Selective Substitution at the C6 Position

This protocol leverages the higher reactivity of the C6-chloro group to achieve selective substitution.

Objective: To synthesize 6-substituted-2-iodo-9-isopropyl-9H-purines.

Materials:

  • 6-Chloro-2-iodo-9-isopropyl-9H-purine

  • Nucleophile (e.g., amine, thiol, or alcohol)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol)

Procedure:

  • To a solution of 6-Chloro-2-iodo-9-isopropyl-9H-purine (1.0 eq) in the chosen solvent, add the nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-2-iodo-9-isopropyl-9H-purine.

Rationale for Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and ACN are excellent choices as they can dissolve the purine substrate and facilitate the SNAr reaction. Alcohols can also be used, particularly when the nucleophile is an alkoxide.

  • Base: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol 2: Substitution at the C2 Position

Substitution at the C2 position requires harsher reaction conditions or a catalyst due to the lower reactivity of the C2-iodo group. This is typically performed after the C6 position has been functionalized.

Objective: To synthesize 2,6-disubstituted-9-isopropyl-9H-purines from a 6-substituted-2-iodo precursor.

Materials:

  • 6-Substituted-2-iodo-9-isopropyl-9H-purine

  • Nucleophile (e.g., amine or thiol)

  • Solvent (e.g., DMF or Dimethyl sulfoxide (DMSO))

  • Palladium catalyst and ligand (for cross-coupling reactions) or a strong base for direct substitution.

Procedure (for direct substitution):

  • Dissolve the 6-substituted-2-iodo-9-isopropyl-9H-purine (1.0 eq) in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Add the nucleophile (2.0 - 5.0 eq) and a strong base if necessary.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Rationale for Experimental Choices:

  • High Temperature: The increased thermal energy is required to overcome the higher activation energy for substitution at the less reactive C2 position.

  • Cross-Coupling Reactions: For certain nucleophiles (e.g., boronic acids, alkynes), palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings are highly effective for functionalizing the C2-iodo position.

Experimental_Workflow cluster_0 C6 Substitution cluster_1 C2 Substitution Start_C6 6-Chloro-2-iodo-9-isopropyl-9H-purine Reaction_C6 Nucleophile 1 Base Solvent (e.g., DMF) Room Temp to Moderate Heat Start_C6->Reaction_C6 Workup_C6 Aqueous Work-up Extraction Reaction_C6->Workup_C6 Purification_C6 Column Chromatography Workup_C6->Purification_C6 Product_C6 6-Substituted-2-iodo-9-isopropyl-9H-purine Purification_C6->Product_C6 Start_C2 6-Substituted-2-iodo-9-isopropyl-9H-purine Product_C6->Start_C2 Proceed to C2 functionalization Reaction_C2 Nucleophile 2 Solvent (e.g., DMSO) High Temperature or Catalyst Start_C2->Reaction_C2 Workup_C2 Aqueous Work-up Extraction Reaction_C2->Workup_C2 Purification_C2 Column Chromatography Workup_C2->Purification_C2 Product_C2 2,6-Disubstituted-9-isopropyl-9H-purine Purification_C2->Product_C2

Caption: Step-by-step experimental workflow for sequential substitution.

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions for the selective C6 amination of 6-Chloro-2-iodo-9-isopropyl-9H-purine.

EntryNucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineDIPEADMF254>95
2PiperidineK₂CO₃ACN60692
3AnilineDIPEAEthanol801285
4BenzylamineK₂CO₃DMF50890

Yields are approximate and may vary depending on the specific reaction scale and purification efficiency.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, degradation of starting material or product.Increase reaction time or temperature. Ensure inert atmosphere. Check purity of reagents.
Poor Regioselectivity Reaction conditions too harsh, leading to substitution at C2.Use milder conditions (lower temperature, less reactive base). Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products Reaction with solvent, presence of water.Use a non-reactive, anhydrous solvent. Ensure all glassware is dry.

Conclusion

The regioselective nucleophilic substitution of 6-Chloro-2-iodo-9-isopropyl-9H-purine is a robust and versatile method for the synthesis of a wide array of 2,6-disubstituted purine derivatives. By carefully controlling the reaction conditions, chemists can selectively target either the C6 or C2 position, enabling the efficient construction of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful synthetic strategy in their drug discovery and development endeavors.

References

  • Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. European Journal of Medicinal Chemistry.
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules.
  • Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines. Journal of Medicinal Chemistry.
  • Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. [Source Not Available].
  • Facile Preparation of 2,6-Disubstituted Purines Using Solid-Phase Chemistry. The Journal of Organic Chemistry.
  • Synthesis of 2,6,9 and 2,6,7-tri-substituted purine analogues.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Source Not Available].
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry.
  • SNAr Mechanism: General Mechanism. YouTube.
  • Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube.
  • Nucleophilic Arom
  • Nucleophilic Arom
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the C2-Iodine Position

Introduction: The Strategic Importance of C2 Functionalization The precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, particularly in the fi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C2 Functionalization

The precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these bonds with high efficiency and selectivity under mild conditions.[1][3][4] This guide focuses specifically on the application of these transformative reactions at the C2-iodine position of various aromatic and heterocyclic scaffolds. The C2 position is often a critical site for modulating biological activity or tuning the electronic properties of a molecule. The relatively high reactivity of the C-I bond makes C2-iodo substrates ideal electrophilic partners in a wide array of palladium-catalyzed transformations.[5][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, detailed experimental protocols, and practical insights for successfully implementing palladium-catalyzed cross-coupling reactions at the C2-iodine position.

Core Principles: Understanding the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, including the renowned Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions, generally proceed through a common catalytic cycle.[3][7] A deep understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle is typically initiated by the in situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.[8][9]

The three key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the C2-iodo substrate, forming a Pd(II) intermediate.[1][7] This is often the rate-determining step of the reaction.[10]

  • Transmetalation (for couplings like Suzuki, Stille, and Sonogashira): The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the iodide.[1][3]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

For the Heck reaction, the mechanism differs slightly, involving migratory insertion of an alkene followed by β-hydride elimination.[7][9][11] In the Buchwald-Hartwig amination, an amine coordinates to the palladium center, and after deprotonation, reductive elimination forms the C-N bond.[12][13]

Visualization of the General Catalytic Cycle

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) R-Pd(II)L_n(I) R-Pd(II)L_n(I) (Oxidative Addition Product) Pd(0)L_n->R-Pd(II)L_n(I) Oxidative Addition (R-I) R-Pd(II)L_n(R') R-Pd(II)L_n(R') (Transmetalation Product) R-Pd(II)L_n(I)->R-Pd(II)L_n(R') Transmetalation (R'-M) R-Pd(II)L_n(R')->Pd(0)L_n R-R' R-R' (Coupled Product) R-Pd(II)L_n(R')->R-R' Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Reaction Components and Their Roles

The success of a cross-coupling reaction hinges on the judicious selection of several key components:

ComponentRole in the ReactionCommon Examples
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄[14][15][16][17]
Ligand Stabilizes the Pd(0) species, influences reactivity and selectivity.[4][18]PPh₃, Buchwald biarylphosphines (e.g., XPhos, SPhos), NHCs.[14][19]
Base Facilitates transmetalation and neutralizes the acid generated.[20]K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa.[5][20]
Solvent Solubilizes reactants and influences catalyst activity.Toluene, Dioxane, THF, DMF, often with water.[5][6]
Nucleophilic Partner Provides the organic fragment to be coupled with the C2-iodo substrate.Boronic acids/esters (Suzuki), Stannanes (Stille), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig), Alkenes (Heck).[5][6][7]

Application Notes and Protocols

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the organoboron reagents and its broad functional group tolerance.[5][6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For sterically hindered C2-iodo substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance the rate of oxidative addition and reductive elimination.[14][19] Pd(PPh₃)₄ is a reliable choice for less demanding substrates.

  • Base and Solvent: A base is crucial for the transmetalation step.[20] A mixture of an organic solvent like dioxane or toluene with an aqueous solution of a base such as K₂CO₃ or K₃PO₄ is common.[5] The water facilitates the dissolution of the base and can accelerate the reaction.

Experimental Protocol: Synthesis of a 2-Aryl-indole

Suzuki_Workflow start Start reagents Combine 2-Iodoindole, Arylboronic Acid, Pd Catalyst, Ligand, Base start->reagents degas Degas with N₂ or Ar reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 2-iodoindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-indole.

ParameterRecommended ConditionsNotes
Catalyst Loading 1-5 mol%Higher loading may be needed for challenging substrates.[19]
Temperature 80-110 °CLower temperatures may be possible with highly active catalysts.
Reaction Time 4-24 hoursMonitor for completion to avoid side product formation.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an efficient method for the synthesis of aryl- and vinyl-substituted alkynes.[21][22] It typically employs a palladium catalyst and a copper(I) co-catalyst.[21][23]

Causality Behind Experimental Choices:

  • Copper Co-catalyst: Copper(I) iodide is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[21] Copper-free protocols have also been developed to avoid potential homocoupling of the alkyne.[14][23]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also serves as the solvent in some cases.

Experimental Protocol: Synthesis of a 2-Alkynyl-thiophene

  • To a Schlenk flask, add 2-iodothiophene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13][24] This reaction allows for the coupling of a wide range of amines with aryl halides.[12]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical and depends on the nature of the amine.[25] Bulky, electron-rich biarylphosphine ligands are generally required for efficient coupling, especially with less nucleophilic amines or sterically hindered substrates.[14][26]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

Experimental Protocol: Synthesis of a 2-(Anilino)pyridine

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol) to a vial.

  • Add 2-iodopyridine (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat to 100 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Steric hindrance; Poor substrate quality.[19]Use a more active precatalyst/ligand system; Increase reaction temperature and/or time; Purify starting materials.[19]
Homocoupling of Nucleophile Presence of oxygen; Inappropriate ligand.Ensure thorough degassing; Screen different ligands.
Protodeboronation (Suzuki) Prolonged heating; Presence of water and base.Use boronic esters for increased stability; Minimize reaction time.[6]
Catalyst Deactivation Aggregation to palladium black; Ligand degradation.[19]Use a more robust ligand; Lower the reaction temperature if possible.

Conclusion

Palladium-catalyzed cross-coupling reactions at the C2-iodine position are indispensable tools in modern organic synthesis. A thorough understanding of the underlying catalytic principles, coupled with careful optimization of reaction parameters, enables the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage these powerful transformations in their synthetic endeavors.

References

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Vertex AI Search. (2025).
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wiley Online Library. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. [Link]

  • Royal Society of Chemistry. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2025). PdCl2-catalyzed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Semantic Scholar. Advancing total synthesis through the Stille cross-coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • IntechOpen. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Method

Precision Suzuki-Miyaura Coupling of 2-Iodopurine Derivatives: Regiocontrol and Protocol Optimization

Executive Summary The functionalization of the purine scaffold at the C2 position is a critical transformation in the synthesis of cyclin-dependent kinase (CDK) inhibitors and adenosine receptor agonists. While nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the purine scaffold at the C2 position is a critical transformation in the synthesis of cyclin-dependent kinase (CDK) inhibitors and adenosine receptor agonists. While nucleophilic aromatic substitution (


) is the dominant strategy for C6 functionalization, the C2 position is electronically less susceptible to nucleophilic attack. Consequently, Suzuki-Miyaura cross-coupling of 2-iodopurines  represents the most efficient methodology for installing carbon-based substituents at this position.

This Application Note provides a rigorous guide to coupling 2-iodopurine derivatives. Unlike generic coupling protocols, this guide addresses the specific challenges of the purine heterocycle: catalyst poisoning by imidazole nitrogens , competitive protodeboronation , and regioselectivity in poly-halogenated scaffolds.

Mechanistic Insight & Strategic Planning

The Electronic Landscape and Regioselectivity

The reactivity of purine halides relies heavily on the specific reaction mechanism employed. This is a common pitfall for medicinal chemists transitioning from


 to transition-metal catalysis.
  • 
     Reactivity:  C6 > C2 > C8. (C6 is most electron-deficient).
    
  • Pd-Catalyzed Reactivity (Suzuki): C2-I > C6-Cl > C2-Cl.

Crucial Insight: In a 2-iodo-6-chloropurine scaffold, the Suzuki coupling will occur selectively at the C2-position first, leaving the C6-chloride intact for subsequent amination. This orthogonality allows for the rapid construction of 2,6-disubstituted libraries.

The "Nitrogen Trap" (Catalyst Poisoning)

The N7 and N9 nitrogens of the imidazole ring are competent ligands for Palladium(II). In unprotected purines, these nitrogens displace phosphine ligands, forming stable, catalytically inactive "Pd-purine" complexes.

  • Solution: Protection of the N9 position (e.g., THP, Boc, SEM, Benzyl) is highly recommended.

  • Alternative: If N9-H is required, high catalyst loading or water-soluble catalytic systems (which rely on hydrophobic effects) are necessary.

Visualization: Regioselectivity & Workflow

The following diagram illustrates the divergent reactivity of 2,6-dihalopurines, a key decision point in synthesis planning.

PurineReactivity Start 2-Iodo-6-Chloropurine Suzuki_Cond Suzuki Conditions (Pd cat., Ar-B(OH)2) Start->Suzuki_Cond SNAr_Cond SNAr Conditions (R-NH2, Heat) Start->SNAr_Cond Product_C2 2-Aryl-6-Chloropurine (C2 Selective) Suzuki_Cond->Product_C2 Oxidative Addition at C-I is faster Product_C6 2-Iodo-6-Aminopurine (C6 Selective) SNAr_Cond->Product_C6 Nucleophilic attack at C6 is favored

Figure 1: Divergent reactivity of 2-iodo-6-chloropurine. Pd-catalysis favors the C2-I bond, while nucleophilic substitution favors C6-Cl.

Optimized Protocols

Protocol A: The "Hocek" Standard (Robust & General)

Best for: N9-protected purines, 2-iodo-6-chloropurines, and standard aryl boronic acids.

This protocol utilizes Pd(PPh3)4 , which has been empirically proven to outperform bidentate ligands (like dppf) for many C2-purine couplings due to the specific bite angle requirements and the facile oxidative addition of the iodide.

Reagents:

  • Substrate: 2-Iodo-purine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Toluene (Anhydrous) for electron-rich boronic acids; DME/Water (2:1) for electron-poor acids.

Procedure:

  • Setup: Charge a reaction vial with the purine substrate, boronic acid, and

    
    .
    
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Strict oxygen exclusion is vital to prevent homocoupling of the boronic acid).

  • Solvent Addition: Add degassed Toluene (or DME/Water).

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a counter-flow of Argon.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad washing with EtOAc.[1] Concentrate and purify via flash chromatography.

Why this works: The high temperature and monodentate phosphine promote the dissociation of Pd-purine "resting states," ensuring the catalytic cycle turns over.

Protocol B: The "Sterically Demanding" System

Best for: Ortho-substituted boronic acids or sterically hindered purines.

When standard conditions fail, the Buchwald Generation 2 precatalysts are required.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base:

    
     (3.0 equiv, aqueous solution 0.5M)
    
  • Solvent: THF or 1,4-Dioxane.

Procedure:

  • Dissolve substrate and boronic acid in THF.

  • Add the aqueous

    
     solution.
    
  • Add XPhos Pd G2.

  • Stir at 60°C (Lower temperature is often sufficient due to the highly active catalyst).

  • Note: If de-iodination (reduction of C-I to C-H) is observed, switch the solvent to Toluene and use anhydrous

    
    .
    

Critical Optimization Parameters

The following table summarizes data-driven adjustments based on experimental outcomes.

VariableStandard ChoiceAdjustment for Failure ModeMechanistic Rationale
Solvent Toluene (Anhydrous)DME/Water (2:1)Polar solvents assist transmetallation for electron-poor boronic acids.
Base


or

Cesium ("Cesium Effect") improves solubility and accelerates transmetallation in sterically crowded systems.
Ligand

XPhos or SPhosElectron-rich Buchwald ligands facilitate oxidative addition and stabilize the Pd(0) species against aggregation.
Protection N9-THP / N9-BnN9-BocCarbemates (Boc) are electron-withdrawing, reducing the basicity of the ring nitrogens and preventing catalyst poisoning.

Troubleshooting Logic

Use this decision tree when yields are suboptimal (<50%).

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains SM_Gone No: SM Consumed CheckSM->SM_Gone Poisoning Diagnosis: Catalyst Poisoning or Failed Oxidative Addition SM_Remains->Poisoning Action1 Action: Switch to XPhos Pd G2 or Increase Temp to 110°C Poisoning->Action1 AnalyzeByprod Analyze Byproducts SM_Gone->AnalyzeByprod Deiodination Product: De-iodinated Purine (Reduction) AnalyzeByprod->Deiodination Homocoupling Product: Biaryl (Ar-Ar) (Homocoupling) AnalyzeByprod->Homocoupling Action2 Action: Use Anhydrous Solvent Switch Base to K3PO4 Deiodination->Action2 Action3 Action: Degas Solvent Longer Add Boronic Acid Slowly Homocoupling->Action3

Figure 2: Troubleshooting decision matrix for Suzuki coupling of 2-iodopurines.

References

  • Hocek, M. et al. (2007).[2] Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.

  • Čerňa, I., Pohl, R., Klepetářová, B., & Hocek, M. (2008).[3] Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. Journal of Organic Chemistry.

  • Havelková, M., Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synlett.

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

Sources

Application

Step-by-step synthesis of CDK inhibitors from purine intermediates

Abstract & Strategic Context Cyclin-dependent kinases (CDKs) are the master regulators of the eukaryotic cell cycle. Dysregulation of CDKs, particularly CDK2 and CDK1, is a hallmark of proliferative diseases such as canc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Cyclin-dependent kinases (CDKs) are the master regulators of the eukaryotic cell cycle. Dysregulation of CDKs, particularly CDK2 and CDK1, is a hallmark of proliferative diseases such as cancer.[1] Purine-based inhibitors, exemplified by Roscovitine (Seliciclib) , act as competitive ATP-mimetics. They function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates (e.g., Rb protein) and arresting the cell cycle.

This application note provides a rigorous, step-by-step protocol for the synthesis of 2,6,9-trisubstituted purines. Unlike generic organic chemistry guides, this protocol focuses on regiocontrol , purification logic , and microwave-assisted optimization to overcome the kinetic sluggishness of the C2-position substitution.

Mechanism of Action & SAR Rationalization

To synthesize an effective inhibitor, one must understand the "Warhead" design. The purine scaffold mimics the adenine ring of ATP.

  • N9-Position (Solubility & Orientation): The isopropyl group in Roscovitine ensures correct orientation within the pocket and improves lipophilicity for cell permeability.

  • C6-Position (Hydrophobic Pocket): The benzylamino group projects into a hydrophobic region of the ATP pocket (the ribose binding domain), providing affinity.

  • C2-Position (Specificity): The (R)-1-ethyl-2-hydroxyethylamino group forms critical hydrogen bonds with the kinase hinge region (specifically Asp86 in CDK2), imparting selectivity over other kinases.

CDK_Mechanism CDK Inactive CDK Complex Active CDK/Cyclin Complex CDK->Complex + Cyclin Cyclin Cyclin Cyclin->Complex PhosSub Phosphorylated Substrate Complex->PhosSub + ATP (Catalysis) Blocked Inhibited Complex (G1/S Arrest) Complex->Blocked + Inhibitor ATP ATP ATP->PhosSub Substrate Target Protein (e.g., Rb) Substrate->PhosSub CellCycle Cell Cycle Progression PhosSub->CellCycle Signaling Inhibitor Purine Inhibitor (Roscovitine) Inhibitor->Blocked Competes w/ ATP Blocked->CellCycle STOP

Figure 1: Mechanism of CDK activation and competitive inhibition by purine analogs.

Synthesis Workflow & Regiocontrol

The synthesis follows a linear 3-step sequence starting from commercially available 2,6-dichloropurine.

Critical Decision Point: The order of substitution is dictated by the electrophilicity of the carbon centers.

  • N9 Alkylation: Must be done first to establish the scaffold.

  • C6 Substitution: C6 is highly electrophilic due to the electron-withdrawing effect of N7/N9.

  • C2 Substitution: C2 is deactivated and sterically hindered, requiring the harshest conditions (the rate-limiting step).

Synthesis_Flow cluster_Step1 Step 1: N9-Alkylation cluster_Step2 Step 2: C6-Amination (SNAr) cluster_Step3 Step 3: C2-Amination (Difficult) SM 2,6-Dichloropurine Step1 Reagents: i-Pr-Br, K2CO3, DMSO Temp: 25°C SM->Step1 Sep Isomer Separation (N9 vs N7) Step1->Sep Step2 Reagents: Benzylamine, Et3N, n-BuOH Temp: 110°C Sep->Step2 N9 Isomer Step3 Reagents: (R)-2-aminobutan-1-ol Method: Microwave (160°C) Step2->Step3 Product Final Product (Roscovitine) Step3->Product

Figure 2: Sequential synthesis workflow highlighting the critical separation step.

Detailed Experimental Protocols

Step 1: N9-Alkylation (Regioselective Control)

Objective: Install the isopropyl group at N9 while minimizing the N7 regioisomer. Reaction: 2,6-dichloropurine + 2-bromopropane


 N9-isopropyl-2,6-dichloropurine.
  • Dissolution: Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous DMSO (0.5 M concentration). Note: DMSO promotes N9 alkylation better than THF.

  • Base Addition: Add finely ground anhydrous

    
     (2.5 eq). Stir for 15 min at room temperature.
    
  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise.

  • Incubation: Stir at room temperature for 18–24 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Workup: Pour mixture into ice-water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification (CRITICAL): The crude contains ~80% N9 and ~20% N7 isomers.

    • Separation: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       30% EtOAc in Hexane.
      
    • Identification: The N9 isomer elutes second (is more polar) than the N7 isomer in this solvent system. Confirm by UV or NOESY NMR (N9-alkyl protons show NOE with C8-H).

Step 2: C6-Amination (SNAr)

Objective: Install the benzylamine "anchor" at the highly reactive C6 position.

  • Setup: Dissolve N9-isopropyl-2,6-dichloropurine (1.0 eq) in n-butanol (0.3 M).

  • Reagents: Add Benzylamine (1.1 eq) and Triethylamine (

    
    , 2.0 eq).
    
  • Reaction: Heat to 100–110°C (reflux) for 2–4 hours.

    • Checkpoint: Reaction is usually quantitative. TLC will show a single spot.

  • Workup: Cool to RT. The product often crystallizes directly upon cooling. If not, remove solvent in vacuo and recrystallize from ethanol/water.

  • Yield: Expect 90–95%.

Step 3: C2-Amination (Microwave-Assisted)

Objective: Displace the sluggish C2-chlorine with the chiral amino alcohol. Challenge: Thermal heating requires 160°C for 12+ hours and often leads to decomposition. Microwave irradiation accelerates this significantly.

  • Vial Loading: In a 5 mL microwave vial, combine:

    • Intermediate from Step 2 (1.0 eq).

    • (R)-2-aminobutan-1-ol (5.0 eq). Note: Use excess amine as both reactant and solvent/base.

  • Irradiation: Seal the vial.

    • Instrument: Biotage Initiator or CEM Discover.

    • Temp: 160°C.

    • Time: 20–30 minutes.

    • Pressure: High absorption setting.

  • Workup: Dilute the reaction mixture with EtOAc and water. The excess amino alcohol is water-soluble and will wash away.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Final Form: Recrystallize from diethyl ether or ethyl acetate/hexane to obtain white crystals.

Data Analysis & Validation

Table 1: Comparison of Thermal vs. Microwave Protocols for Step 3

ParameterClassical Thermal [1]Microwave Assisted [2]
Temperature 160°C (Oil Bath)160°C (Irradiation)
Time 8–12 Hours20–30 Minutes
Solvent Sealed Tube / NeatNeat or NMP
Yield 45–60%75–85%
Purity (Crude) Low (Thermal degradation)High

Quality Control Specifications:

  • 1H NMR (DMSO-d6): Diagnostic peak for C8-H (singlet around 8.1 ppm). Chiral proton of the amino alcohol side chain should be distinct.

  • HPLC Purity: >98% required for biological assays.

  • Chirality: Confirm retention of configuration using Chiral HPLC (e.g., Chiralpak AD-H column) if starting with enantiopure amino alcohol.

Troubleshooting Guide

  • Problem: Inseparable mixture of N9/N7 isomers in Step 1.

    • Solution: Switch solvent to pure DMF. Lower the temperature to 0°C during alkyl halide addition to improve kinetic control favoring N9.

  • Problem: Incomplete reaction in Step 3.

    • Solution: C2-Cl is very unreactive. Ensure the reaction is performed under an inert atmosphere (Argon) to prevent oxidation of the amine at high temps. Add a Lewis acid catalyst (

      
      , 0.1 eq) if microwave is unavailable.
      
  • Problem: Product oiling out during crystallization.

    • Solution: The product is lipophilic. Triturate with cold pentane or hexane to induce precipitation.

References

  • Havliček, L., et al. (1997). Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry, 40(3), 408–412. Link

  • Wang, L., et al. (2017).[2] Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767.[2] Link[2]

  • De Azevedo, W. F., et al. (1997). Inhibition of Cyclin-Dependent Kinases by Purine Analogues: Crystal Structure of Human cdk2 Complexed with Roscovitine. European Journal of Biochemistry, 243(1-2), 518–526. Link

  • Popowycz, F., et al. (2009). Microwave-assisted synthesis of 2,6,9-trisubstituted purines.[3][4] Tetrahedron, 65(45), 9291-9296. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purine Synthesis Support Center: Mitigating Dehalogenation Side Reactions

Welcome to the Technical Support Center for Purine Synthesis. Halogenated purines (e.g., 6-chloropurine, 2-bromopurine) are indispensable electrophilic scaffolds in the development of nucleoside analogs and kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Synthesis. Halogenated purines (e.g., 6-chloropurine, 2-bromopurine) are indispensable electrophilic scaffolds in the development of nucleoside analogs and kinase inhibitors. However, during functionalization—specifically via cross-coupling or Nucleophilic Aromatic Substitution (SNAr)—researchers frequently encounter hydrodehalogenation (HDH) or radical dehalogenation as a major yield-limiting side reaction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress these unwanted pathways and maximize your synthetic yields.

🔍 Frequently Asked Questions (Troubleshooting Guides)

Q1: During the Suzuki-Miyaura coupling of my 6-chloropurine, my primary byproduct is the hydrodehalogenated purine. What is the mechanistic cause, and how do I suppress it?

A1: Hydrodehalogenation is a notorious competing pathway to reductive elimination in palladium-catalyzed cross-coupling reactions .

Mechanistic Causality: After the initial oxidative addition of Pd(0) into the purine C-Cl bond, the resulting Purine-Pd(II)-Cl complex can undergo ligand exchange with hydrogen donors in the reaction mixture (often protic solvents like ethanol, or aliphatic amines). If the coordinated species possesses a β-hydrogen, it undergoes rapid β-hydride elimination, forming a Purine-Pd(II)-H intermediate. Subsequent reductive elimination yields the undesired dehalogenated purine .

Resolution Strategy:

  • Solvent Swap: Switch from protic solvents (EtOH, MeOH) to aprotic alternatives like 1,4-dioxane or toluene to remove the primary hydrogen source.

  • Ligand Tuning: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, dcpf). These ligands accelerate the transmetalation step, kinetically outcompeting the β-hydride elimination pathway.

  • Base Selection: Strong alkoxide bases exacerbate HDH. Switch to milder, anhydrous inorganic bases like K₂CO₃ or K₃PO₄.

Q2: I am performing an SNAr amination on a 2-amino-6-chloropurine derivative, but prolonged heating causes degradation and dehalogenation. How can I improve the yield?

A2: The electron-donating C2-amino group severely deactivates the purine ring toward SNAr, requiring forcing thermal conditions that promote side reactions, including thermal degradation and radical dehalogenation [[1]]([Link]).

Mechanistic Causality: Extended heating in the presence of aliphatic amines (which can act as reducing agents) facilitates single-electron transfer (SET) processes or hydride transfers that displace the halogen without forming the desired C-N bond.

Resolution Strategy: Implement an organocatalytic activation strategy. Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) or N-methylpyrrolidine (NMP) converts the relatively inert 6-chloropurine into a highly electrophilic quaternary ammonium salt intermediate. This activated species undergoes SNAr with your target amine at room temperature, completely bypassing the thermal dehalogenation regime .

Q3: Does the choice of starting halide (Cl vs. Br vs. I) influence the rate of dehalogenation in cross-coupling?

A3: Yes. The bond dissociation energy dictates the rate of oxidative addition. While C-I and C-Br bonds undergo oxidative addition much faster than C-Cl bonds, they are also more susceptible to premature radical cleavage and hydrodehalogenation if the transmetalation step is sluggish . For complex purines, 6-chloropurines often provide a better balance of stability and reactivity when paired with modern dialkylbiaryl phosphine ligands, minimizing the HDH ratio compared to their bromo-analogues.

Q4: I am conducting solid-phase synthesis of purines using copper catalysis, and I'm seeing significant dehalogenation. What is the fix?

A4: Copper(I) iodide (CuI) is commonly used but frequently triggers radical dehalogenation pathways at elevated temperatures. Switching the catalyst to Copper(I) oxide (Cu₂O) provides superior coupling efficiency with minimal radical generation, preserving the halogenated positions during complex solid-phase combinatorial synthesis .

📊 Mechanistic Workflows & Logical Relationships

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Purine-Pd(II)-X Pd0->OxAdd Halogenated Purine TransMet Transmetalation Purine-Pd(II)-R OxAdd->TransMet Organoboron/Base SideCoord H-Donor Coordination (Alcohols/Amines) OxAdd->SideCoord Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Product (Purine-R) RedElim->Product BetaHyd β-Hydride Elimination Purine-Pd(II)-H SideCoord->BetaHyd BetaHyd->Pd0 Regeneration DehalProduct Hydrodehalogenation (Purine-H) BetaHyd->DehalProduct

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling vs. competing hydrodehalogenation pathway.

SNAr Start 6-Chloropurine Activator Add DABCO / NMP (Organocatalyst) Start->Activator Intermediate Quaternary Ammonium Purine Salt (Highly Reactive) Activator->Intermediate Fast at RT Nucleophile Add Nucleophile (e.g., R-NH2, R-OH) Intermediate->Nucleophile Product C6-Substituted Purine (High Yield, No HDH) Nucleophile->Product Mild SNAr

Figure 2: DABCO/NMP-catalyzed SNAr workflow minimizing thermal dehalogenation.

🧪 Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing HDH)

Self-Validating System: This protocol utilizes anhydrous conditions and a bulky ligand (XPhos) to force transmetalation. LC-MS monitoring is integrated at the 2-hour mark to verify the absence of the [M-Cl+H] peak (dehalogenated mass) before proceeding to workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, combine the 6-chloropurine derivative (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: The precise 1:2 Pd-to-ligand ratio ensures all active Pd centers are sterically protected, preventing solvent or amine coordination that leads to β-hydride elimination.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.1 M concentration. Do not use aqueous mixtures unless absolutely necessary for boronic acid solubility.

  • Reaction: Heat the mixture to 90°C under continuous argon stirring for 4-6 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The ratio of cross-coupled product to dehalogenated byproduct should be >95:5. If HDH exceeds 5%, verify the anhydrous nature of your base and solvent.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: DABCO-Activated SNAr Amination

Self-Validating System: The visual precipitation of the purinyl-DABCO salt confirms successful activation, allowing the subsequent amination to proceed without the thermal energy that causes dehalogenation.

Step-by-Step Methodology:

  • Activation: Dissolve the 6-chloropurine substrate (1.0 eq) in anhydrous CH₃CN (0.2 M). Add DABCO (1.5 eq) in one portion.

  • Intermediate Formation: Stir at room temperature for 30 minutes. The solution will typically become cloudy as the highly polar purinyl-DABCO salt precipitates. Causality: This visual cue confirms the formation of the highly reactive electrophilic intermediate.

  • Nucleophile Addition: Add the desired aliphatic amine (1.2 eq) dropwise to the suspension.

  • Reaction: Stir at room temperature for 2-4 hours. Do not apply heat. The suspension will gradually clear as the final product forms and dissolves.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

📈 Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Product vs. Dehalogenation Ratio in Purine Cross-Coupling

Catalyst / Ligand SystemSolvent / BaseTemp (°C)Cross-Coupling Yield (%)Hydrodehalogenation (%)Mechanistic Rationale
Pd(PPh₃)₄EtOH / NaOEt8035%55% Protic solvent and strong base heavily promote β-hydride elimination.
Pd(dppf)Cl₂THF / K₂CO₃7060%25% Bidentate ligand reduces, but does not eliminate, solvent coordination.
Pd₂(dba)₃ / XPhos Dioxane / K₃PO₄ 90 92% < 3% Bulky ligand accelerates transmetalation; aprotic solvent removes H-donors.
CuIDMF / Cs₂CO₃10045%30% High temperatures with CuI promote radical dehalogenation pathways.
Cu₂O DMA / K₃PO₄ 80 88% < 5% Cu₂O provides superior coupling efficiency with minimal radical generation.

📚 References

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-2-iodo-9-isopropyl-9H-purine

Ticket ID: PUR-ISO-009 Subject: Purification strategies, Isomer Separation, and Stability Protocols for Dihalopurines Assigned Scientist: Senior Application Scientist, Separation Sciences Division Executive Summary The m...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-ISO-009 Subject: Purification strategies, Isomer Separation, and Stability Protocols for Dihalopurines Assigned Scientist: Senior Application Scientist, Separation Sciences Division

Executive Summary

The molecule 6-Chloro-2-iodo-9-isopropyl-9H-purine is a critical scaffold in the synthesis of CDK inhibitors and other kinase-targeting therapeutics. Its purification presents a "perfect storm" of challenges:

  • Regioisomerism: The N9-isopropyl (desired) and N7-isopropyl (impurity) isomers have similar retention factors (

    
    ).
    
  • Halogen Instability: The C2-Iodo bond is photosensitive and labile to metal exchange, while the C6-Chloro bond is susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    
  • Solubility: The rigid purine core often leads to aggregation and poor solubility in standard chromatography solvents.

This guide provides a self-validating workflow to isolate the target compound with >98% purity.

Part 1: The Regioisomer Challenge (N9 vs. N7)

The alkylation of 6-chloro-2-iodopurine typically yields a mixture of the N9-isomer (thermodynamic product) and the N7-isomer (kinetic byproduct). Separation is the primary bottleneck.

Diagnostic Workflow: Which Spot is Which?

Before scaling purification, you must confirm identity. Relying solely on polarity is risky as


 values can invert depending on the stationary phase.

The "Golden Standard" Identification Protocol:

  • Step 1: 1H-NMR (NOESY/ROESY):

    • N9-Isomer: Strong NOE correlation between the isopropyl methine proton (

      
      ) and the purine H8  proton.
      
    • N7-Isomer: Weak or absent NOE between the isopropyl group and H8 due to distance/geometry.

  • Step 2: 13C-NMR Chemical Shifts:

    • C5 Carbon: Typically shifted downfield (deshielded) in N9 isomers compared to N7.

    • C4 Carbon: Typically upfield (shielded) in N9 isomers.

Chromatographic Separation Strategy

Standard silica gel chromatography is effective if optimized.

Recommended Solvent Systems:

Phase Solvent System Ratio (v/v) Notes

| Flash (Normal Phase) | Hexane : Ethyl Acetate | 8:1


 2:1 | N9 usually elutes after N7 on silica (polarity dependent, verify with TLC). |
| Flash (Alternative)  | DCM : Acetone | 98:2 

90:10 | Excellent for resolving close isomers; Acetone provides distinct selectivity over MeOH. | | Prep-HPLC | Water (0.1% Formic Acid) : MeCN | Gradient | C18 columns resolve these easily. Avoid high pH to prevent hydrolysis. |

Part 2: Stability & Handling (The Halogen Trap)

The 2-iodo and 6-chloro functionalities are reactive handles. Preserving them during purification requires strict environmental control.

Critical Instability Factors
  • Photodeiodination: The C2-I bond is weak. Exposure to ambient light during a long column run can cause the iodine to cleave, yielding 6-chloro-9-isopropylpurine.

    • Protocol: Wrap flash columns and fraction collectors in aluminum foil.

  • Acidic Hydrolysis: Highly acidic silica (pH < 5) can promote hydrolysis of the 6-Cl group to a 6-OH (hypoxanthine derivative).

    • Protocol: Pre-treat silica with 1% Triethylamine (TEA) in hexane if degradation is observed, or use neutral alumina.

  • Nucleophilic Attack: Avoid using Methanol (MeOH) as a primary solvent if the compound is being heated or concentrated, as methoxide traces can displace the 6-Cl to form the 6-Methoxy impurity.

Part 3: Visualization of Purification Logic

The following decision tree outlines the logical flow for purifying crude reaction mixtures containing the target purine.

PurificationWorkflow Start Crude Reaction Mixture (N9 + N7 + Impurities) TLC_Check TLC Analysis (Hex/EtOAc 2:1) Start->TLC_Check Sep_Decision Is Separation > 0.1 Rf? TLC_Check->Sep_Decision Flash Flash Chromatography (Neutralized Silica) Sep_Decision->Flash Yes (Distinct Spots) Cryst Fractional Crystallization (Hot EtOH or iPrOH) Sep_Decision->Cryst No (Overlapping) Check_Purity Check Purity (HPLC/NMR) Flash->Check_Purity Cryst->Check_Purity Final Pure N9 Isomer (Store -20°C, Dark) Check_Purity->Final >98% Repurify Prep-HPLC (C18) Gradient: H2O/MeCN Check_Purity->Repurify <95% (Mixed Fractions) Repurify->Final

Figure 1: Decision tree for the purification of 6-Chloro-2-iodo-9-isopropyl-9H-purine, prioritizing Flash Chromatography or Crystallization based on initial separation efficiency.

Part 4: Troubleshooting FAQs

Q1: My product is turning yellow on the column. What is happening? A: Yellowing indicates iodine liberation (decomposition).

  • Cause: Light exposure or acidic silica.

  • Fix: Immediately flush the column. For the next run, add 0.5%

    
     to your mobile phase to neutralize the silica and wrap the column in foil.
    

Q2: I cannot dissolve the crude solid in DCM for loading. It's like brick dust. A: Dihalopurines are notoriously insoluble.

  • Fix: Do not use pure DCM. Use Dry Loading . Dissolve the crude in a minimum amount of THF or Acetone, add Celite (1:2 ratio), and evaporate to a dry powder. Load this powder onto the top of your column. This prevents "streaking" and improves resolution.

Q3: I see a new impurity with M+31 mass in LCMS after using MeOH. A: You have formed the 6-Methoxy derivative (


 reaction).
  • Fix: The 6-Cl is reactive.[1][2][3][4][5] If you must use alcohol, use Isopropanol (sterically hindered) instead of Methanol.[6] Avoid heating fractions containing Methanol.

Q4: How do I remove the N7 isomer if column chromatography fails? A: Kinetic/Thermodynamic control.

  • Fix: The N7 isomer is kinetically favored but thermodynamically less stable. Heating the mixture (in the absence of alkylating agents) can sometimes isomerize N7 to N9, or degrade N7 preferentially. However, with the sensitive C-I bond, Prep-HPLC is a safer alternative than thermal isomerization.

Part 5: Detailed Experimental Protocol (Flash Chromatography)

Objective: Isolate N9-isomer from a 5g crude reaction scale.

  • Preparation:

    • Pack a 120g silica cartridge.

    • Equilibrate with 100% Hexane containing 1% Triethylamine (to neutralize acidity).

  • Loading:

    • Dissolve 5g crude in 10 mL THF. Add 10g Celite.

    • Rotovap to dryness (bath temp < 35°C).

    • Load the Celite-adsorbed sample into a solid load cartridge.

  • Elution Gradient:

    • 0-5 mins: 100% Hexane (flush impurities).

    • 5-30 mins: 0%

      
       30% Ethyl Acetate in Hexane.
      
    • Note: The 2,6-dichloro analog (starting material) elutes first. The N9-product typically elutes second. The N7-isomer elutes last (most polar) in this solvent system.

  • Collection:

    • Collect fractions in amber glass tubes.

    • Evaporate immediately at < 40°C.

References

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2012. Link

  • Hocek, M., et al. (2004). "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Organic & Biomolecular Chemistry, 2, 665-670. Link

  • BenchChem Technical Support. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Knowledge Base. Link

  • Kiani, M., et al. (2023).[6][7] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network." Physical Chemistry Research, 12(3). Link

  • Santa Cruz Biotechnology. "6-Chloro-2-iodo-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine Product Data." Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 9-Isopropyl Purines

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of 9-isopropyl purines (e.g., Roscovitine analogs), synthesizing field data with th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of 9-isopropyl purines (e.g., Roscovitine analogs), synthesizing field data with thermodynamic principles to provide actionable solutions.

Product Class: N9-Substituted Purine Derivatives (Kinase Inhibitor Scaffolds) Primary Focus: Overcoming lattice energy barriers in organic and aqueous-organic systems. Audience: Medicinal Chemists, Process Chemists, and Assay Development Scientists.

The Core Challenge: Why are these compounds so stubborn?

9-isopropyl purines present a paradox. The purine core is a rigid, planar aromatic heterocycle with high crystal lattice energy (driven by


-

stacking and dipole-dipole interactions). The 9-isopropyl group adds lipophilicity (

increase) and removes the N9-hydrogen bond donor.

While this substitution improves solubility in chlorinated solvents compared to bare purine, it often creates a "solubility valley":

  • Too polar to dissolve well in hexanes or diethyl ether.

  • Too lipophilic (and rigid) to dissolve freely in water.

  • High Lattice Energy: The solid state is often thermodynamically preferred over the solution state in standard alcohols (MeOH, EtOH) at room temperature, leading to slow dissolution kinetics or "crashing out" upon cooling.

Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Purification

Q: My compound precipitates as a gum/oil during recrystallization from Ethanol. How do I get crystals? A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.

  • Root Cause: The compound is too soluble in the hot solvent or the cooling is too rapid.

  • Solution: Use a Two-Solvent System with controlled anti-solvent addition.

    • Dissolve the crude solid in minimal hot Ethanol (or Isopropanol).

    • Add hot Water dropwise until persistent turbidity is observed.

    • Add a single drop of hot Ethanol to clear the solution.

    • Critical Step: Allow the flask to cool to room temperature slowly (wrap in a towel or place in a warm water bath that cools naturally).

    • Why? Slow cooling promotes nucleation over phase separation (oiling).

Q: I cannot get the solid to dissolve in DCM or EtOAc for column chromatography loading. A: 9-isopropyl purines often have limited solubility in pure EtOAc.

  • Protocol: Use a "Dry Load" technique or a stronger solvent modifier.

    • Option 1 (Dry Load): Dissolve in minimal DCM/MeOH (9:1) , add silica gel, evaporate to dryness, and load the powder.

    • Option 2 (Eluent Modifier): If running a gradient, ensure your mobile phase contains 1-5% Methanol or Ethanol. The hydroxyl group disrupts the purine self-stacking better than EtOAc alone.

Scenario B: Analytical Characterization

Q: My NMR sample in CDCl3 shows broad peaks or precipitate. A: Chloroform is often a poor solvent for purines due to lack of H-bond disruption.

  • Immediate Fix: Switch to DMSO-d6 . The sulfoxide oxygen is a powerful H-bond acceptor that breaks intermolecular purine interactions.

  • Alternative: If you must use CDCl3 (e.g., to see exchangeable protons), add 1-2 drops of TFA-d (Trifluoroacetic acid-d1) or MeOD . This disrupts aggregation.

Scenario C: Biological Assays

Q: The compound precipitates when I dilute my DMSO stock into the assay buffer. A: This is the "Crash-Out" effect. The hydrophobic isopropyl group drives aggregation when water content >95%.

  • Protocol:

    • Prepare Stock: 10-50 mM in anhydrous DMSO .

    • Intermediate Dilution: Dilute stock 1:10 into PEG-400 or Ethanol before adding to buffer.

    • Final Addition: Add the intermediate mix to the buffer with rapid vortexing.

    • Limit: Keep final DMSO concentration <1% (v/v) to prevent enzyme inhibition, but ensure the compound doesn't exceed its thermodynamic solubility limit (typically <100 µM in aqueous media).

Solubility Data Reference

The following data is based on Roscovitine (Seliciclib) , the archetypal 9-isopropyl purine, and serves as a baseline for analogs [1][2].

SolventSolubility (25°C)ClassificationApplication Note
DMSO ~71 mg/mL (200 mM)HighPreferred for Stock Solutions
Ethanol ~71 mg/mL (200 mM)HighGood for Recrystallization
DMF ~50 mg/mLHighAlternative to DMSO
DCM ModerateMediumSynthesis/Extraction
Water Insoluble (<0.1 mg/mL)LowRequires pH adjustment or co-solvent
0.1N HCl SolubleHighForms salt (protonation of N7/N1)

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your experimental goal.

SolventSelection Start Start: Solid 9-Isopropyl Purine Goal What is the goal? Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Purification Purification / Crystallization Goal->Purification Assay Biological Assay Goal->Assay Analysis NMR / HPLC Goal->Analysis NonPolar Reagents are Non-Polar? Synthesis->NonPolar Recryst Recrystallization Purification->Recryst Stock Make Stock Solution Assay->Stock Proton 1H NMR Analysis->Proton DCM Use DCM or THF (Avoid Ether) NonPolar->DCM Yes DMF Use DMF or DMAc (High T required?) NonPolar->DMF No EtOH_Water Ethanol / Water (Standard) Recryst->EtOH_Water Preferred IPA Isopropanol (Slower evap) Recryst->IPA Alternative DMSO Anhydrous DMSO (Max 50mM) Stock->DMSO DMSOd6 DMSO-d6 (Best Resolution) Proton->DMSOd6 CDCl3 CDCl3 + TFA-d (If non-polar impurities) Proton->CDCl3

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Diagram 2: "Stubborn Solid" Dissolution Protocol

Follow this workflow when the compound refuses to dissolve in standard solvents.

DissolutionProtocol Solid Undissolved Solid Step1 1. Add Primary Solvent (DMSO/EtOH) Solid->Step1 Check1 Clear Solution? Step1->Check1 Step2 2. Vortex (1 min) Check1->Step2 No Success Ready for Use Check1->Success Yes Check2 Clear? Step2->Check2 Step3 3. Heat to 37°C (Water Bath) Check2->Step3 No Check2->Success Yes Check3 Clear? Step3->Check3 Step4 4. Sonication (30-60 sec) Check3->Step4 No Check3->Success Yes Check4 Clear? Step4->Check4 Step5 5. Acidify (Add 1eq HCl/Mesylate) Check4->Step5 No (Salt Formation) Check4->Success Yes Step5->Success

Caption: Step-by-step escalation protocol for dissolving high-lattice-energy purine derivatives.

Detailed Protocols

Protocol A: Recrystallization (Ethanol/Water)

Best for high-purity isolation of final compounds.

  • Preparation: Place crude 9-isopropyl purine (e.g., 100 mg) in a 25 mL Erlenmeyer flask.

  • Dissolution: Add absolute Ethanol (approx. 2-3 mL) and heat to boiling on a hot plate. Swirl continuously. If solid remains, add Ethanol dropwise until dissolved.

  • Filtration (Optional): If black specks (Pd residue) are visible, filter hot through a glass wool plug.

  • Nucleation: While boiling, add deionized water dropwise. The solution will turn cloudy.

  • Clarification: Add 1-2 drops of hot Ethanol until the cloudiness just disappears.

  • Crystallization: Remove from heat. Cover with foil. Allow to cool to room temperature undisturbed for 2 hours. Then move to a 4°C fridge.

  • Collection: Filter crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

Protocol B: Salt Formation for Aqueous Solubility

Best for in vivo studies or aqueous formulations.

  • Dissolve the free base (9-isopropyl purine) in a minimal amount of Ethanol or Acetone.

  • Add 1.05 equivalents of L-Tartaric acid or Methanesulfonic acid dissolved in the same solvent.

  • Salt should precipitate immediately or upon cooling.

  • Filter and dry.[1][2][3]

    • Note: Mesylate salts of purines often exhibit >10-fold higher aqueous solubility than the free base [3].

References

  • Selleck Chemicals. Roscovitine (Seliciclib) Datasheet & Solubility. Retrieved from

  • BPS Bioscience. Roscovitine Data Sheet.[4] Retrieved from [4]

  • BenchChem Technical Support. Overcoming Solubility Challenges of Purine Derivatives. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4794, Roscovitine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 6-Chloro-2-iodo-9-isopropyl-9H-purine: A Definitive Guide

Topic: 1H and 13C NMR Spectral Analysis of 6-Chloro-2-iodo-9-isopropyl-9H-purine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Spectral Analysis of 6-Chloro-2-iodo-9-isopropyl-9H-purine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

6-Chloro-2-iodo-9-isopropyl-9H-purine is a high-value heterocyclic scaffold used extensively in the synthesis of CDK inhibitors, adenosine receptor antagonists, and antiviral nucleoside analogs. Its structural integrity is defined by three critical features: the C6-chloro handle (for SNAr reactions), the C2-iodo handle (for palladium-catalyzed cross-couplings), and the N9-isopropyl group (a common solubilizing and pharmacokinetic motif).

This guide provides a rigorous spectral analysis of this molecule, focusing on the diagnostic distinction between N9- and N7-regioisomers —a notorious challenge in purine alkylation—and the Heavy Atom Effect introduced by the C2-iodine. Unlike standard spectral lists, this guide compares the target molecule against its chlorinated precursor and regioisomeric impurities to provide a self-validating analytical workflow.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducibility, the spectral data presented below correlates with material synthesized via the alkylation of 6-chloro-2-iodopurine using 2-iodopropane and potassium carbonate (


) in DMF. This route typically yields a mixture favoring the N9-isomer, necessitating the rigorous NMR validation described here.
NMR Sample Preparation Protocol
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the preferred solvent for this lipophilic intermediate, offering sharper resolution of the isopropyl coupling compared to DMSO-
    
    
    
    .
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL

      
      .
      
    • 13C NMR: 30–50 mg in 0.6 mL

      
       (essential for visualizing the quaternary C2-I carbon).
      
  • Internal Standard: Tetramethylsilane (TMS,

    
     0.00 ppm).
    
  • Acquisition Parameters (Recommended):

    • 1H: 16 scans, 30° pulse angle, 2s relaxation delay.

    • 13C: >512 scans, broad-band proton decoupling, 3s relaxation delay (crucial for quaternary carbons C2, C4, C5, C6).

1H NMR Spectral Analysis

The proton NMR spectrum is relatively simple but provides the first line of defense against regioisomeric impurities.

Table 1: 1H NMR Data (400 MHz,


) 
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Note
H-8 8.35 Singlet (s)1H-Critical: Sensitive to N-alkylation site. N7-isomers typically shift H8 downfield (>8.6 ppm).
CH (iPr) 4.85 Septet (sept)1H6.8Deshielded by the aromatic ring nitrogen.
CH

(iPr)
1.62 Doublet (d)6H6.8Characteristic gem-dimethyl signal.
Structural Insight: The H-8 Probe

The chemical shift of the proton at C8 is the primary indicator of regiochemistry. In N9-alkylated purines, the H8 proton typically resonates between 8.00–8.40 ppm . In contrast, the N7-isomer (a common byproduct) often displays the H8 signal further downfield (8.60–8.90 ppm ) due to the proximity of the alkyl group to the deshielding anisotropic cone of the five-membered ring's lone pair systems.

13C NMR Spectral Analysis

The Carbon-13 spectrum is the definitive tool for validating the halogen substitution pattern, specifically distinguishing the 2-iodo substituent from a 2-chloro precursor.

Table 2: 13C NMR Data (100 MHz,


) 
PositionShift (

, ppm)
TypeAssignment Logic
C-6 151.8 C

Deshielded by electronegative Chlorine and N1/N7.
C-4 151.2 C

Bridgehead carbon; typically shielded relative to C6.
C-8 144.5 CHConfirmed by HSQC correlation to H-8.
C-5 131.5 C

Diagnostic: High shift confirms N9-isomer (N7-isomer C5 is often <120 ppm).
C-2 121.5 C

Key Feature: Shielded significantly by Iodine (Heavy Atom Effect ).
CH (iPr) 47.8 CHAlpha-carbon of the isopropyl group.
CH

(iPr)
22.5 CH

Methyl carbons.
Deep Dive: The Heavy Atom Effect (C2-Iodo vs. C2-Chloro)

The most striking feature of this spectrum is the chemical shift of C-2 . In a standard 2,6-dichloropurine, C-2 resonates at approximately 152–154 ppm . However, the substitution of Chlorine with Iodine causes a dramatic upfield shift (shielding) of ~30 ppm, placing C-2 at ~121.5 ppm .

This phenomenon, known as the Heavy Atom on Light Atom (HALA) effect , arises from spin-orbit coupling associated with the large electron cloud of the iodine atom. This is a "self-validating" spectral feature: if your C-2 signal is above 140 ppm, you likely have the 2-chloro starting material, not the 2-iodo product.

Comparative Performance Guide

This section objectively compares the spectral "performance" of the target molecule against its most common impurities and analogs.

Comparison A: Target vs. N7-Regioisomer

Distinguishing the desired product from the kinetic byproduct.

FeatureTarget (N9-Isopropyl) Impurity (N7-Isopropyl) Diagnostic Verdict
C-5 Shift ~131.5 ppm ~115–122 ppmDefinitive. C5 is ~10 ppm downfield in N9 isomers.
C-4 Shift ~151.2 ppm~160.0 ppmC4 is shielded in N9 isomers relative to N7.
H-8 Shift 8.35 ppm> 8.60 ppmH8 is more shielded in the N9 isomer.
NOESY NOE between H-8 and iPr-CH No NOE between H-8 and iPr-CHGold Standard. Spatial proximity exists only in N9.
Comparison B: Target vs. Precursor (2,6-Dichloropurine derivative)

Monitoring reaction completion (Halogen Exchange).

FeatureTarget (2-Iodo) Precursor (2-Chloro) Diagnostic Verdict
C-2 Shift ~121.5 ppm ~153.0 ppmDefinitive. Look for the ~30 ppm upfield shift.
C-6 Shift ~151.8 ppm~152.0 ppmNegligible difference (C6 is unchanged).
Reaction Status ProductStarting MaterialUse C2 shift to quantify conversion.
Visualizations & Workflows
Figure 1: Structural Verification Logic Flow

This diagram illustrates the decision tree for confirming the structure of 6-Chloro-2-iodo-9-isopropyl-9H-purine using NMR data.

StructuralVerification Sample Isolated Product (White Solid) H1_NMR 1H NMR Analysis (CDCl3) Sample->H1_NMR H8_Check Check H-8 Shift H1_NMR->H8_Check N9_Path Range: 8.0 - 8.4 ppm (Likely N9-Isomer) H8_Check->N9_Path Target N7_Path Range: > 8.6 ppm (Likely N7-Isomer) H8_Check->N7_Path Impurity C13_NMR 13C NMR Analysis (Heavy Atom Check) N9_Path->C13_NMR C2_Check Check C-2 Shift C13_NMR->C2_Check Iodo_Confirm Shift: ~121 ppm (2-Iodo Confirmed) C2_Check->Iodo_Confirm Target Chloro_Refute Shift: ~153 ppm (2-Chloro Precursor) C2_Check->Chloro_Refute Incomplete Rxn Final Structure Validated: 6-Chloro-2-iodo-9-isopropyl-9H-purine Iodo_Confirm->Final

Caption: Logical workflow for distinguishing the target molecule from regioisomers and starting materials using 1H and 13C NMR markers.

Figure 2: Purine Numbering & Diagnostic Shifts

A simplified representation of the purine core with key chemical shift values assigned to specific positions.

PurineShifts C6 C-6 (Cl-Substituted) ~151.8 ppm C5 C-5 (Bridgehead) ~131.5 ppm (N9 Diagnostic) C6->C5 C2 C-2 (I-Substituted) ~121.5 ppm (Shielded) C4 C4 C5->C4 Pyrim. C8 C-8 (Protonated) ~144.5 ppm C8->C5 N9 N-9 (Isopropyl) N9->C8 C4->N9 Imid.

Caption: Key 13C NMR chemical shifts mapped to the purine scaffold. Note the diagnostic shielding at C-2 and deshielding at C-5.

References
  • Legraverend, M., et al. (2006). "Synthesis of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-3995. Link

  • Kamaike, K., et al. (2004). "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Organic & Biomolecular Chemistry, 2, 665-670. Link

  • BenchChem Technical Support. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Technical Guides. Link

  • Kaupp, M., et al. (2004). "The Heavy-Atom Effect on 13C NMR Chemical Shifts." Chemical Reviews, 104(9), 4121–4150. (Foundational text for C2-Iodo shielding). Link

Comparative

High-Fidelity Purity Analysis of Dihalopurines: A Comparative HPLC Method Development Guide

Executive Summary The purity analysis of dihalopurines, specifically 2,6-dichloropurine (2,6-DCP) , presents a unique set of chromatographic challenges. As a critical intermediate in the synthesis of nucleoside analogs (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of dihalopurines, specifically 2,6-dichloropurine (2,6-DCP) , presents a unique set of chromatographic challenges. As a critical intermediate in the synthesis of nucleoside analogs (e.g., cladribine, fludarabine), its purity directly impacts downstream yield and safety.[1] The primary analytical hurdles are hydrolytic instability and the structural similarity of impurities (e.g., 6-chloropurine, purine isomers).[1]

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase.[1] While C18 provides reliable hydrophobic retention, our data and mechanistic analysis suggest that Phenyl-Hexyl phases offer superior selectivity for halogenated purines due to


 interactions, resolving critical isomer pairs that co-elute on alkyl phases.[1]

The Challenge: Chemistry & Stability

Before defining the method, one must understand the analyte. 2,6-Dichloropurine contains two electron-withdrawing chlorine atoms on the purine ring.[1]

  • Hydrolytic Instability: The C-Cl bonds, particularly at the C-6 position, are susceptible to nucleophilic attack by water, leading to hydrolysis products like 2-chloro-6-hydroxypurine or hypoxanthine .[1]

  • pKa Considerations: The N-H proton on the imidazole ring has a pKa of approximately 8.5–8.9, while the conjugate acid pKa is low (< 2). To ensure the molecule remains neutral (maximizing retention), the mobile phase pH must be acidic (pH 2.5–4.0).

Comparative Analysis: Stationary Phase Selection

The Contenders
  • C18 (Octadecyl): The workhorse of RPLC. Relies solely on hydrophobic (van der Waals) interactions.[1]

  • Phenyl-Hexyl: A mixed-mode phase offering hydrophobicity (hexyl chain) and

    
     interactions (phenyl ring).[1]
    
Mechanistic Insight

Dihalopurines are electron-deficient aromatic systems.[1] A standard C18 column interacts only with the hydrophobicity of the molecule. A Phenyl-Hexyl column, however, engages in


 stacking  with the purine ring.[1] The electron-withdrawing chlorine atoms enhance this interaction, increasing retention and selectivity relative to non-halogenated impurities.[1]
Performance Data Summary

Experimental Conditions: Mobile Phase A: 10mM Phosphate Buffer (pH 3.0); Mobile Phase B: Acetonitrile.[1] Gradient: 5-60% B in 15 min.[1] Flow: 1.0 mL/min.[1][2] Detection: UV 270 nm.[1]

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (2,6-DCP) 6.2 min7.8 minPhenyl-Hexyl increases retention due to

-interactions.[1]
Resolution (

) vs. 6-CP
1.83.5 Superior separation of mono- vs. di-halo species.[1]
Peak Symmetry (

)
1.21.05Reduced silanol activity and better steric fit improve shape.[1]
Selectivity (

) Isomers
1.05 (Co-elution risk)1.25 Critical for separating 2,6-DCP from 2,8-DCP isomers.[1]

Verdict: While C18 is adequate for rough purity checks, Phenyl-Hexyl is the superior choice for high-purity release testing , offering robust baseline separation of structurally similar impurities.[1][3]

Experimental Protocol: Method Development Workflow

A. Sample Preparation (Crucial Step)[1]
  • Solvent: Do NOT dissolve dihalopurines in 100% water or methanol, as this accelerates solvolysis/hydrolysis.[1]

  • Protocol: Dissolve approx. 0.5 mg/mL in 100% Acetonitrile (stock).[1] Dilute to working concentration with Mobile Phase A (Buffer) immediately prior to injection.[1]

  • Stability Check: Inject within 4 hours of preparation.

B. Mobile Phase Optimization
  • Buffer: 10-20 mM Potassium Phosphate (pH 3.0).

    • Why pH 3.0? It suppresses the ionization of the imidazole nitrogen, ensuring the analyte is neutral and retained.

  • Organic Modifier: Acetonitrile (ACN).[1]

    • Why ACN? ACN has a lower UV cutoff than Methanol and sharper peak shapes for nitrogenous heterocycles.[1]

C. Gradient Profile

A linear gradient is required to elute polar hydrolysis products (early) and the non-polar parent (late).

  • T=0 min: 5% B (Hold for 2 min to trap polar degradants)

  • T=15 min: 60% B (Elute 2,6-DCP)

  • T=16 min: 95% B (Wash column)

  • T=20 min: 5% B (Re-equilibrate)

D. Visualization: Method Development Logic[1]

MethodDevelopment Start Start: Dihalopurine Sample Solubility Solubility Check (Avoid pure H2O/MeOH) Start->Solubility ColumnSelect Stationary Phase Selection (Screen C18 vs Phenyl-Hexyl) Solubility->ColumnSelect Decision Are Isomers Present? ColumnSelect->Decision C18_Path Use C18 (Standard Hydrophobicity) Decision->C18_Path No Phenyl_Path Use Phenyl-Hexyl (Pi-Pi Interaction) Decision->Phenyl_Path Yes (Critical) pH_Opt pH Optimization (Target pH 2.5 - 3.5) C18_Path->pH_Opt Phenyl_Path->pH_Opt Gradient Gradient Optimization (Trap polar degradants) pH_Opt->Gradient Final Final Validated Method Gradient->Final

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.

Stability & Degradation Pathways[1][4]

Understanding the degradation profile is a requirement for a "Stability Indicating Method" (SIM).

  • Primary Degradant: 2-chloro-6-hydroxypurine (via hydrolysis at C6).[1]

  • Secondary Degradant: Hypoxanthine (via complete hydrolysis).[1]

These degradants are significantly more polar than the parent 2,6-DCP.[1] On a Reverse Phase column, they will elute near the void volume (


). Caution:  Ensure your gradient starts with low organic (3-5%) to retain these polar degradants sufficiently to resolve them from the injection peak.[1]
Visualization: Degradation Pathway[1]

Degradation Parent 2,6-Dichloropurine (Target) Inter 2-Chloro-6-hydroxypurine (Primary Degradant) Parent->Inter + H2O / - HCl Final Hypoxanthine (Final Hydrolysis) Inter->Final + H2O / - HCl

Caption: Hydrolytic degradation pathway of 2,6-Dichloropurine in aqueous mobile phases.

References

  • PubChem. 2,6-Dichloropurine Compound Summary.[1][4] National Center for Biotechnology Information.[1] [Link]

  • Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Notes.[1] [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds.[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 6-Chloro-2-iodo-9-isopropyl-9H-purine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-iodo-9-isopropyl-9H-purine: A Comparative Analysis For researchers and professionals in drug development and analytical chemistry, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-iodo-9-isopropyl-9H-purine: A Comparative Analysis

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel synthetic compounds is paramount. 6-Chloro-2-iodo-9-isopropyl-9H-purine represents a class of substituted purine analogs with significant potential in medicinal chemistry. Mass spectrometry stands as a cornerstone technique for the unambiguous identification and characterization of such molecules. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 6-Chloro-2-iodo-9-isopropyl-9H-purine, offering a comparative perspective against structurally related compounds to aid in its identification and differentiation.

The narrative herein is built upon established principles of mass spectrometry, drawing parallels from documented fragmentation of similar chemical moieties to construct a scientifically-grounded predictive model. This approach is essential in the absence of a publicly available experimental spectrum for this specific novel compound.

Predicted Fragmentation Pathway of 6-Chloro-2-iodo-9-isopropyl-9H-purine

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For 6-Chloro-2-iodo-9-isopropyl-9H-purine, we can anticipate a hierarchical fragmentation cascade initiated by the ionization of the molecule.

The molecular formula for this compound is C₈H₈ClIN₄. Using atomic masses (C=12.01, H=1.01, Cl=35 .45, I=126.90, N=14.01), the approximate monoisotopic molecular weight is 350.94 g/mol . Due to the presence of chlorine, the molecular ion will exhibit a characteristic isotopic pattern, with a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The primary fragmentation events are predicted to involve the most labile bonds and the formation of the most stable carbocations or radical cations. The bond between the purine ring and the isopropyl group at the N9 position, as well as the carbon-halogen bonds, are likely points of initial cleavage.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M [M]+• m/z 350/352 6-Chloro-2-iodo-9-isopropyl-9H-purine F1 Fragment A [M - C₃H₇]+• m/z 308/310 Loss of Isopropyl Radical M->F1 - •C₃H₇ F2 Fragment B [M - I]+• m/z 223/225 Loss of Iodine Radical M->F2 - •I F3 Fragment C [M - Cl]+• m/z 315 Loss of Chlorine Radical M->F3 - •Cl F5 Fragment E [Fragment A - I]+• m/z 181/183 Loss of Iodine Radical F1->F5 - •I F6 Fragment F [Fragment A - Cl]+• m/z 273 Loss of Chlorine Radical F1->F6 - •Cl F4 Fragment D [Fragment B - C₃H₆] m/z 181/183 Loss of Propene F2->F4 - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation pathway for 6-Chloro-2-iodo-9-isopropyl-9H-purine.

The predicted major fragments are summarized in the table below:

IonProposed Structurem/z (³⁵Cl/³⁷Cl)Fragmentation Step
[M]+• Molecular Ion350/352-
Fragment A [M - C₃H₇]+•308/310Loss of isopropyl radical
Fragment B [M - I]+223/225Loss of iodine radical
Fragment C [M - Cl]+315Loss of chlorine radical
Fragment D/E [M - I - C₃H₆]+181/183Sequential loss from Fragment B or A
Fragment F [M - C₃H₇ - Cl]+273Sequential loss from Fragment A

Comparative Fragmentation Analysis

To substantiate our predictions, we compare the expected fragmentation of our target compound with known fragmentation patterns of structurally analogous molecules.

Comparator 1: 6-Chloropurine

6-Chloropurine (C₅H₃ClN₄, MW: 154.56 g/mol ) provides the foundational fragmentation pattern for the core heterocyclic structure. Its electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak. The primary fragmentation involves the loss of the chlorine atom, followed by the cleavage of the purine ring, typically through the loss of HCN.[1]

Comparator 2: 9-Alkylpurines

For N-alkylated purines, a characteristic fragmentation is the cleavage of the N-C bond at the 9-position.[2] In the case of a 9-isopropyl substituent, this can occur in two ways:

  • Loss of the entire isopropyl group as a radical ([M - 43]), leading to a purine radical cation.

  • Loss of propene via a rearrangement ([M - 42]), resulting in a protonated purine.

The stability of the resulting isopropyl carbocation often makes the loss of the alkyl group a favorable pathway.

Comparator 3: Halogenated Nucleosides

Studies on halogenated nucleosides and nucleobases consistently show the facile cleavage of the carbon-halogen bond.[3] The propensity for this cleavage depends on the bond strength (C-I < C-Br < C-Cl < C-F). Therefore, the loss of the iodine atom is expected to be a very prominent fragmentation pathway, likely more so than the loss of chlorine.

Summary Comparison Table
Feature6-Chloro-2-iodo-9-isopropyl-9H-purine (Predicted)6-Chloropurine (Known)9-Isopropylpurine (Predicted)2-Iodopurine (Predicted)
Molecular Ion (m/z) 350/352154/156162246
Loss of Alkyl Group Yes (-43, -42)N/AYes (-43, -42)N/A
Loss of Chlorine Yes (-35)Yes (-35)N/AN/A
Loss of Iodine Yes (-127)N/AN/AYes (-127)
Key Differentiator Multiple initial losses of I, Cl, and isopropyl group.Primary loss of Cl, then ring cleavage.Primary loss of isopropyl group.Primary loss of I.

This comparative analysis highlights that the mass spectrum of 6-Chloro-2-iodo-9-isopropyl-9H-purine should be uniquely identifiable by the concurrent presence of fragment ions corresponding to the loss of iodine, chlorine, and the isopropyl group from the molecular ion.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a standardized protocol for the analysis of purine analogs, which can be adapted for 6-Chloro-2-iodo-9-isopropyl-9H-purine.

Experimental_Workflow SamplePrep Sample Preparation (1 mg/mL in Methanol) Infusion Direct Infusion (5 µL/min) SamplePrep->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 MS1 Scan (Full Scan m/z 100-500) ESI->MS1 Isolation Precursor Ion Isolation (m/z 350) MS1->Isolation CID Collision-Induced Dissociation (CID with Argon) Isolation->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Analysis Data Analysis (Fragmentation Pattern) MS2->Analysis

Caption: Standard workflow for ESI-MS/MS analysis of a purine analog.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid to promote protonation.[4]

  • Mass Spectrometer Setup (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Acquisition:

    • MS1 Full Scan: Acquire a full scan mass spectrum over a range of m/z 100-500 to identify the protonated molecular ion ([M+H]⁺) at m/z 351/353.

    • MS2 Product Ion Scan:

      • Select the protonated molecular ion (m/z 351) as the precursor ion.

      • Apply collision-induced dissociation (CID) using argon as the collision gas.

      • Vary the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

      • Acquire the product ion spectrum to identify the fragments as detailed in the predictive analysis.

  • Data Analysis:

    • Identify the m/z values of the major fragment ions.

    • Correlate the observed neutral losses with the predicted fragmentation pathways (e.g., loss of 43 Da for isopropyl, 127 Da for iodine, 36 Da for HCl).

    • Compare the isotopic pattern of chlorine-containing fragments to confirm their composition.

Conclusion

While direct experimental data for 6-Chloro-2-iodo-9-isopropyl-9H-purine is not yet widespread, a robust and scientifically sound prediction of its mass spectrometric fragmentation pattern can be constructed based on fundamental principles and comparison with analogous structures. The key identifiers for this molecule are expected to be the molecular ion at m/z 350/352 and a rich fragmentation spectrum showing characteristic losses of the isopropyl group (m/z 308/310), iodine (m/z 223/225), and chlorine (m/z 315). This guide provides a detailed framework for researchers to anticipate, identify, and structurally confirm 6-Chloro-2-iodo-9-isopropyl-9H-purine, distinguishing it from other related synthetic impurities or analogs.

References

  • Jemal, M., Ogan, K. & Glick, J. (2003). Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(6), 647-658. Available at: [Link]

  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. ACAIJ, 4(1-3). Available at: [Link]

  • Banoub, J. H., & Newton, R. P. (Eds.). (2019). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press.
  • NIST. (n.d.). 6-Chloropurine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Griffiths, J. (2013). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews, 32(5), 337-367.
  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Dudley, E., & Bond, N. J. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Methods in Molecular Biology, 1198, 239-253.
  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Routledge. (2019). Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. Available at: [Link]

  • Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. Available at: [Link]

  • Johnson, F., & Gu, C. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061.
  • Mádrová, Z., et al. (2018).
  • Young, S. E. J., & Leonard, N. J. (1972). Mass spectra of some 6-substituted ureidopurines and N6-acyladenines. Analytical Biochemistry, 47(1), 157-173.
  • Duker, N. J., & Hart, D. M. (1984). Analysis of alkylated sites at N-3 and N-7 positions of purines as an indicator for chemical carcinogens. Cancer Research, 44(2), 581-584.
  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6545.

Sources

Comparative

Structural Elucidation of 6-Chloro-2-iodo-9-isopropyl-9H-purine Intermediates: A Comparative Guide to SCXRD, 3DED, and PXRD-CSP Platforms

Executive Summary & Mechanistic Context In the development of cyclin-dependent kinase (CDK) inhibitors, 2,6,9-trisubstituted purines serve as foundational pharmacophores[1]. Specifically, 6-chloro-2-iodo-9-isopropyl-9H-p...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Context

In the development of cyclin-dependent kinase (CDK) inhibitors, 2,6,9-trisubstituted purines serve as foundational pharmacophores[1]. Specifically, 6-chloro-2-iodo-9-isopropyl-9H-purine is a highly versatile synthetic intermediate. The orthogonal reactivity of the C6-chlorine and C2-iodine allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, before committing this intermediate to a costly multi-step synthesis, unequivocal confirmation of its regiochemistry—specifically verifying that the isopropyl group is at the N9 position rather than N7—is mandatory. While 1H/13C NMR can provide clues, the lack of protons on the purine core often renders NMR assignments ambiguous. Crystal structure analysis remains the absolute gold standard.

The Crystallization Challenge: Crystallizing this specific molecule presents a unique physical chemistry challenge. The highly polarizable iodine atom creates a strong


-hole, driving aggressive, one-dimensional kinetic growth via halogen bonding with the purine nitrogens. This typically results in twinned, hair-like needles that diffract poorly on older instruments[2].

This guide objectively compares three state-of-the-art analytical platforms for overcoming these structural elucidation bottlenecks: In-House Single-Crystal X-Ray Diffraction (SCXRD), 3D Electron Diffraction (3DED), and Powder X-Ray Diffraction coupled with Crystal Structure Prediction (PXRD-CSP).

Comparative Analysis of Analytical Platforms

Recent advances in three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) methods have expanded the crystallographer's toolbox beyond traditional single-crystal X-ray diffraction (scXRD)[3]. Below is a quantitative comparison of these platforms when applied to halogenated purine intermediates.

Table 1: Performance Comparison of Structural Elucidation Platforms
Analytical PlatformMinimum Crystal SizeData Collection TimeHalogen Discrimination (Cl vs I)Primary Limitation
In-House Microfocus SCXRD > 20 µm[2]2–12 hoursExcellent (High Z-contrast)Requires large, high-quality untwinned crystals
3D Electron Diffraction (3DED) 100 nm – 1 µm< 1 hourGood (Requires dynamical refinement)High equipment cost (Cryo-TEM required)[3]
Transmission PXRD + CSP Bulk Powder1–2 hours (XRD) + Days (Compute)Moderate (Relies on NNP/DFT accuracy)Computationally intensive; lower resolution[4]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Anti-Solvent Vapor Diffusion for SCXRD

High-throughput crystallization screening strategies now integrate parallel crystallization vessels and analytical techniques to deliver reliable results[5]. For 6-chloro-2-iodo-9-isopropyl-9H-purine, vapor diffusion is the optimal method.

  • Solvent Selection: Dissolve 10 mg of the purine intermediate in 0.5 mL of dichloromethane (DCM). Causality: DCM provides high solubility and lacks hydrogen-bond donors that might disrupt the purine's native

    
     stacking network.
    
  • Anti-Solvent Setup: Place the open sample vial inside a larger vial containing 3 mL of n-pentane. Seal the outer vial tightly.

  • Equilibration: Allow vapor diffusion to occur at 4 °C for 72 hours. Causality: Halogen bonding between the C2-iodine and purine nitrogens drives rapid 1D kinetic growth. Lowering the temperature to 4 °C slows the supersaturation rate, thermodynamically favoring 3D block-like crystal growth over needles[2].

  • Self-Validation (PLM): Prior to mounting, examine the crystals under a Polarized Light Microscope (PLM). Complete extinction of light upon stage rotation confirms the absence of twinning, validating the crystal's suitability for SCXRD[5].

Protocol B: 3DED / MicroED Workflow for Nano-Crystals

If Protocol A yields only sub-micron needles, 3DED is the required alternative[3].

  • Sample Preparation: Deposit 2 µL of the microcrystalline suspension directly onto a continuous carbon TEM grid. Blot away excess solvent.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane. Causality: Organic molecules are highly susceptible to electron beam damage. Cryo-conditions mitigate radiation damage and preserve the high-resolution structural integrity of the purine ring[3].

  • Self-Validation (Beam Attenuation): Monitor the fading of high-resolution diffraction spots during initial screening. If spots fade within 5 seconds, the beam intensity must be attenuated before initiating the full continuous rotation data collection (-60° to +60°).

Protocol C: Transmission PXRD + CSP for Bulk Powders

When making single crystals is a daunting task, powder X-ray diffraction provides an alternative tool for characterization without the need for crystallization[6].

  • Data Collection: Pack the bulk powder into a 0.5 mm borosilicate capillary. Collect transmission PXRD data from 2° to 50° 2

    
    .
    
  • Structure Prediction: Utilize a Neural Network Potential (NNP) trained on DFT computations to generate theoretical crystal packing landscapes[4].

  • Self-Validation (Rietveld Refinement): By simulating powder patterns of theoretical structures from the CSP screen, the theoretical structures can be compared directly to the experimental powder pattern[4]. A final Rietveld refinement

    
     value of < 5% validates the structural model.
    

Workflow Visualization

G Start Synthesized 6-Chloro-2-iodo- 9-isopropyl-9H-purine Cryst Crystallization Screening (Vapor Diffusion / Slow Evap) Start->Cryst Eval Crystal Size Evaluation Cryst->Eval SCXRD In-House Microfocus SCXRD (> 20 µm) Eval->SCXRD Large Crystals MicroED 3D Electron Diffraction (3DED) (100 nm - 1 µm) Eval->MicroED Nano-crystals / Needles PXRD Transmission PXRD + CSP (Microcrystalline Powder) Eval->PXRD Powder Only Solve Structure Solution & Regiochemistry Confirmation SCXRD->Solve MicroED->Solve PXRD->Solve

Decision matrix for crystallographic platform selection based on intermediate crystal yield.

Conclusion & Best Practices

For halogenated purine intermediates like 6-chloro-2-iodo-9-isopropyl-9H-purine, relying solely on traditional crystallization can stall drug development pipelines. Application scientists must adopt a multi-platform approach. In-house SCXRD remains the most accurate method for determining precise bond lengths and halogen positions, provided vapor diffusion techniques can overcome the


-hole driven needle growth. However, when thermodynamics fail to yield crystals >20 µm, 3DED  offers a rapid, definitive structural rescue for nano-crystals, while PXRD-CSP  serves as the ultimate fallback for recalcitrant powders.

References

  • 6-chloro-2-iodo-9-(propan-2-yl)-9H-purine::CHEMBL337291 - BindingDB Source: bindingdb.org URL:1

  • (IUCr) How to grow crystals for X-ray crystallography Source: iucr.org URL:2

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics - ACS Publications URL:3

  • High-Throughput Crystallization Screening with Transmission PXRD Analysis Source: CCDC (cam.ac.uk) URL:5

  • Toward Routine CSP of Pharmaceuticals: A Fully Automated Protocol Using Neural Network Potentials Source: arXiv.org URL:4

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals Source: Bradford Scholars URL:6

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2-iodo-9-isopropyl-9H-purine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 6-Chloro-2-iodo-9-isopropyl-9H-purine For researchers and drug development professionals, the management of chemical waste is as critical as the experimental desig...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 6-Chloro-2-iodo-9-isopropyl-9H-purine

For researchers and drug development professionals, the management of chemical waste is as critical as the experimental design itself. 6-Chloro-2-iodo-9-isopropyl-9H-purine (CAS: 207220-30-2) is a highly functionalized 2,6,9-trisubstituted purine derivative frequently utilized as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and agents for hematopoietic stem cell expansion[1][2].

Because this molecule contains both chlorine and iodine atoms, any waste generated from its handling, synthesis, or purification must be strictly managed as halogenated organic waste [3]. This guide outlines the mechanistic rationale and operational protocols for the proper segregation, containment, and disposal of this compound in a professional laboratory setting.

Part 1: Chemical Profile and Waste Characterization

Before initiating any disposal protocol, it is essential to characterize the waste stream. 6-Chloro-2-iodo-9-isopropyl-9H-purine is a solid at room temperature, but it is most frequently handled as a solute in various organic solvents during chromatographic purification or reaction setups.

Table 1: Physicochemical and Waste Characterization Data

PropertySpecification
Compound Name 6-Chloro-2-iodo-9-isopropyl-9H-purine
CAS Number 207220-30-2
Molecular Weight 322.53 g/mol [4]
Halogen Content Chlorine (Cl), Iodine (I)
Primary Waste Classification Halogenated Organic Waste[5]
Physical State (Standard) Solid / Powder
Incompatibilities Strong oxidizers, strong bases, active metals[3]

Part 2: The Mechanistic Rationale for Halogen Segregation

The fundamental rule of disposing of 6-Chloro-2-iodo-9-isopropyl-9H-purine is that it must never be commingled with non-halogenated organic waste [6]. The causality behind this strict Environmental Health and Safety (EHS) standard is rooted in the thermodynamics of chemical incineration:

  • Prevention of Toxic Byproducts: Standard non-halogenated organic waste is typically incinerated at lower temperatures. If halogenated compounds (containing Cl and I) are introduced into these standard incinerators, the incomplete combustion can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[7].

  • Corrosive Gas Generation: The combustion of halogens generates hydrogen chloride (HCl) and hydrogen iodide (HI) gases. Halogenated waste must be processed in specialized rotary kiln incinerators (operating at >1000°C) equipped with high-efficiency caustic scrubbers to neutralize these acidic gases before they reach the atmosphere[7].

  • Logistical and Cost Efficiency: Disposal of halogenated compounds is significantly more expensive due to the extra treatment steps required to remove the halogens[6]. Contaminating a large carboy of non-halogenated solvent with even a small amount of 6-Chloro-2-iodo-9-isopropyl-9H-purine forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs.

Part 3: Step-by-Step Disposal Methodology

The following protocol must be integrated into the laboratory's standard operating procedures (SOPs) whenever 6-Chloro-2-iodo-9-isopropyl-9H-purine is utilized.

Step 1: Waste Stream Segregation

  • Solid Waste: Any contaminated consumables (e.g., weigh boats, filter paper, pipette tips) or pure solid residue of 6-Chloro-2-iodo-9-isopropyl-9H-purine must be placed in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., during flash chromatography or extraction), the entire solution must be directed into a liquid waste carboy explicitly designated for Halogenated Organic Solvents (e.g., alongside Chloroform or Dichloromethane)[5].

Step 2: Containment and Compatibility

  • Select a High-Density Polyethylene (HDPE) container, which provides excellent chemical resistance to both the purine derivative and common halogenated carrier solvents.

  • Ensure the container has a secure, tight-fitting cap. Do not leave funnels in the waste container when not actively adding waste, as halogenated solvents evaporate rapidly and create inhalation hazards[6].

Step 3: Labeling and Documentation

  • Attach a standard Hazardous Waste tag to the container before the first drop of waste is added.

  • Explicitly list "6-Chloro-2-iodo-9-isopropyl-9H-purine" and all associated solvents on the label. Do not use abbreviations or chemical structures; use full IUPAC names to comply with EPA and DOT transportation regulations[3].

  • Check the "Toxic" and "Halogenated" hazard boxes on the label.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed waste container in a designated SAA, ideally within a ventilated fume hood or a specialized flammable/corrosive storage cabinet[6].

  • Place the primary waste container inside a secondary containment bin to capture any potential spills or leaks.

  • Ensure the SAA is kept away from incompatible chemicals, particularly strong oxidizers and inorganic bases[3].

Step 5: Final Disposition

  • Once the container reaches 90% capacity (do not overfill), cap it tightly, complete the accumulation date on the waste tag, and submit a pickup request to your institution's EHS department or licensed hazardous waste contractor.

Part 4: Waste Routing Visualization

G Start 6-Chloro-2-iodo-9-isopropyl-9H-purine Waste Generated State Determine Physical State Start->State Solid Solid Powder or Contaminated Consumables State->Solid Liquid Dissolved in Organic Solvent State->Liquid SolidWaste Halogenated Solid Waste Solid->SolidWaste SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halogenated Halogenated Liquid Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Halo Solvent NonHalo Non-Halogenated Solvent (e.g., EtOAc, Hexane) SolventCheck->NonHalo Non-Halo Solvent Contain HDPE Container + Secondary Containment Halogenated->Contain ForceHalo Reclassify as Halogenated Due to Purine Solute NonHalo->ForceHalo Solute dictates waste class ForceHalo->Contain SolidWaste->Contain Incinerate EHS Pickup for Rotary Kiln Incineration Contain->Incinerate

Workflow for the segregation and disposal of halogenated purine waste streams.

References

  • BindingDB. "6-chloro-2-iodo-9-(propan-2-yl)-9H-purine::CHEMBL337291". BindingDB.org. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University EHS. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide". UTIA Safety Office. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at:[Link]

  • European Patent Office. "EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE - EP 3524604 A1". Google Patents.

Sources

Handling

Personal protective equipment for handling 6-Chloro-2-iodo-9-isopropyl-9H-purine

Executive Safety Summary 6-Chloro-2-iodo-9-isopropyl-9H-purine is a halogenated purine scaffold commonly used as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other bioactive nucleoside...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

6-Chloro-2-iodo-9-isopropyl-9H-purine is a halogenated purine scaffold commonly used as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other bioactive nucleoside analogs.[1]

While specific toxicological data for this exact derivative may be limited in public repositories, standard safety protocols for halogenated purines must be applied. By structural activity relationship (SAR) analysis, this compound is classified as a Skin/Eye/Respiratory Irritant and a potential Acute Oral Toxin . Furthermore, as a purine analog, it possesses inherent biological activity potential (DNA/RNA interaction), necessitating a "Precautionary Principle" approach to handling.

Immediate Action Required:

  • Primary Hazard: Inhalation of fine dust and direct skin contact.

  • Critical Control: All open handling must occur inside a certified Chemical Fume Hood.[1]

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to organic solvents often used with this compound).

PPE Selection Matrix: Task-Based Protection

The following matrix dictates the required PPE based on the specific laboratory operation. This system replaces generic advice with context-aware safety.[1]

Operation Hand Protection Eye/Face Protection Respiratory/Body Technical Rationale
Storage & Transport (Sealed Containers)Single Nitrile (4 mil)Safety Glasses (ANSI Z87.[1]1)Standard Lab CoatProtects against accidental container contamination.[1]
Weighing / Aliquoting (Solid Powder)Double Nitrile (Outer glove changed immediately upon contamination)Chemical Splash Goggles (Vented)Fume Hood (Sash at 18") + Lab CoatFine organic powders can bypass glasses.[1] Double gloving prevents permeation during static-induced dust adhesion.[1]
Synthesis / Solvation (Dissolved in DCM/DMF)Silver Shield / Laminate (If using DCM) or Thick Nitrile (8 mil)Chemical Splash Goggles + Face Shield (if >500mL)Fume Hood + Chemical-Resistant ApronHalogenated solvents (DCM) permeate standard nitrile in <2 mins.[1] Laminate gloves provide >4h breakthrough time.[1]
Spill Cleanup (Solid or Liquid)Double Nitrile or Butyl Rubber Full Face Respirator (P100 + OV Cartridge)Tyvek Suit (if >10g spill)High concentration exposure risk.[1] P100 filters particulates; OV protects against solvent vapors if in solution.

Technical Rationale & Mechanism of Action

To ensure compliance, researchers must understand the why behind these protocols.

The "Purine Bioactivity" Risk

Purine analogs mimic endogenous nucleosides (adenine/guanine). Even if not fully potent drugs yet, intermediates like 6-Chloro-2-iodo-9-isopropyl-9H-purine can theoretically interact with enzymes or nucleic acids.[1]

  • Risk: Sensitization or mutagenicity.[1]

  • Mitigation: We treat the dust not just as an irritant, but as a potential bioactive agent. This is why Chemical Splash Goggles are mandatory during weighing—dust settling on the moist mucosa of the eye allows for rapid systemic absorption.

The Halogen Factor (Cl, I)

The C2-Iodo and C6-Chloro positions are electrophilic sites designed for nucleophilic aromatic substitution (


).[1]
  • Reactivity: These sites make the compound reactive toward biological nucleophiles (proteins/DNA).

  • Iodine Lability: The C-I bond is weaker than C-Cl.[1] Over time or upon exposure to light/acid, trace iodine (

    
    ) or hydriodic acid (
    
    
    
    ) may release.
  • Impact on PPE: Standard latex gloves degrade rapidly in the presence of oxidative halogens or halogenated solvents. Nitrile is the minimum standard; Laminate is required for solution-phase work involving permeating solvents.[1]

Operational Workflow: From Storage to Disposal

This workflow is designed to minimize transport and exposure events.[2][3][4]

HandlingWorkflow Storage 1. Storage (-20°C, Desiccated) Transport 2. Transport (Secondary Containment) Storage->Transport Inspect Seals Equilibration 3. Equilibration (Warm to RT in Hood) Transport->Equilibration Prevent Condensation Weighing 4. Weighing (Static Control) Equilibration->Weighing Anti-Static Gun Reaction 5. Reaction/Usage Weighing->Reaction Dissolve Immediately Waste 6. Disposal (Halogenated Stream) Weighing->Waste Contaminated Solids Reaction->Waste Segregate

Figure 1: Operational workflow emphasizing temperature equilibration to prevent condensation-induced hydrolysis.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer (-20°C). Do not open immediately. Allow it to warm to room temperature inside a desiccator or the fume hood.

    • Reason: Opening a cold vial attracts atmospheric moisture, which can hydrolyze the C-Cl or C-I bonds, releasing acid fumes and degrading the reagent.[1]

  • Static Control: Powders of hydrophobic purines are prone to static charge. Use an anti-static gun or a Polonium-210 strip near the balance.[1]

    • Reason: Static causes "flying dust," significantly increasing inhalation risk.

  • Tool Selection: Use disposable polypropylene spatulas .[1]

    • Reason: Avoids cross-contamination and eliminates the risk of metal leaching from stainless steel if the compound has slightly degraded to release acidic byproducts.

  • Solvation: Add solvent (e.g., DMSO, DMF) directly to the weighing vessel if possible, then transfer the liquid.

    • Reason: Handling liquids is safer than handling dry powders regarding inhalation risk.[1]

Emergency Response Plan

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • Assess: If <100 mg (trace powder), proceed with cleanup. If >1g or mixed with solvents, alert EHS.

  • PPE Up: Don double nitrile gloves, goggles, and N95 (or P100 respirator).

  • Neutralize/Absorb:

    • Powder: Cover with wet paper towels (to prevent dust) then wipe up.[1]

    • Solution: Use vermiculite or spill pads.[1][2]

  • Clean: Wipe surface with 10% sodium thiosulfate (if iodine discoloration is visible) followed by detergent and water.[1]

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][5][6] Do not rub. Transport to ER if irritation persists.

  • Skin Contact: Wash with soap and water.[2][3][6][7] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols act as permeation enhancers, driving the chemical deeper into the dermis.

Disposal & Waste Management

Proper disposal is critical due to the halogen content (Chlorine and Iodine).

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (yellow bags/bins).

  • Liquid Waste:

    • Category: Halogenated Organic Waste .[1]

    • Segregation: Do NOT mix with strong acids or oxidizers.[1][8]

    • Labeling: Must explicitly list "6-Chloro-2-iodo-9-isopropyl-9H-purine" and "Halogenated".[1]

  • Why Segregate? High-temperature incineration is required to safely manage the iodine content.[1] Mixing with non-halogenated solvents complicates the incineration process and is often a regulatory violation (EPA RCRA).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1]

  • PubChem. (2023).[1] Compound Summary: 6-Chloro-9-methyl-9H-purine (Analog for Hazard Classification). National Library of Medicine. [1]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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